4-[Methyl(propyl)amino]benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[methyl(propyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDXNZZRGUITHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298758 | |
| Record name | 4-(Methylpropylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-18-8 | |
| Record name | 4-(Methylpropylamino)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylpropylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Physicochemical Properties of 4-[Methyl(propyl)amino]benzaldehyde
This guide provides essential physicochemical data on 4-[Methyl(propyl)amino]benzaldehyde, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. The primary focus of this document is to present the molecular weight of the compound in a clear and accessible format.
Molecular Weight
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in the interpretation of various analytical data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₅NO | 177.25[1] |
Note on Data Presentation: The molecular weight is presented to two decimal places for practical laboratory use. The value is derived from the sum of the atomic weights of its constituent atoms: carbon, hydrogen, nitrogen, and oxygen.[1]
References
An In-Depth Technical Guide to the Synthesis of 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary and alternative synthetic pathways for 4-[Methyl(propyl)amino]benzaldehyde, a valuable substituted benzaldehyde derivative. The core of this document focuses on the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic rings. Additionally, alternative synthetic strategies, including reductive amination and alkylation, are discussed. This guide provides detailed experimental protocols, quantitative data, and pathway visualizations to support researchers in the synthesis of this compound.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic substrate, in this case, N-methyl-N-propylaniline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
The reaction proceeds via electrophilic aromatic substitution, where the electron-rich N-methyl-N-propylaniline attacks the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde. The para-substitution is favored due to steric and electronic effects.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a general procedure adaptable for the formylation of N-methyl-N-propylaniline. Optimization may be required to achieve maximum yield.
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a crystalline solid or a viscous liquid.
-
Formylation: Dissolve N-methyl-N-propylaniline (1 equivalent) in a minimal amount of anhydrous DMF or other suitable inert solvent (e.g., dichloromethane).
-
Add the solution of N-methyl-N-propylaniline dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 70-85% (typical for Vilsmeier-Haack formylation of N,N-dialkylanilines) | General literature on Vilsmeier-Haack reactions |
| Purity | >95% (after column chromatography) | General laboratory practice |
| Molecular Weight | 177.25 g/mol |
Alternative Synthetic Pathways
Reductive Amination
This two-step, one-pot process involves the reaction of 4-(methylamino)benzaldehyde with propanal in the presence of a reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
-
To a solution of 4-(methylamino)benzaldehyde (1 equivalent) and propanal (1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
N-Alkylation
This method involves the direct alkylation of 4-(methylamino)benzaldehyde with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base.
-
In a round-bottom flask, dissolve 4-(methylamino)benzaldehyde (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a base, for instance, potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.
-
Add 1-bromopropane (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, filter off the inorganic salts and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography.
Characterization Data
-
¹H NMR: Signals corresponding to the aldehyde proton (singlet, ~9.7-9.9 ppm), aromatic protons (two doublets in the aromatic region, ~6.6-7.8 ppm), the N-methyl group (singlet, ~3.0 ppm), the N-propyl group (triplet for -CH₂-, multiplet for -CH₂-, and triplet for -CH₃).
-
¹³C NMR: A signal for the aldehyde carbonyl carbon (~190 ppm), signals for the aromatic carbons, and signals for the N-methyl and N-propyl carbons.
-
IR Spectroscopy: A strong absorption band for the aldehyde C=O stretch (~1670-1690 cm⁻¹), C-H stretching of the aldehyde proton (~2720 and ~2820 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 177.
Conclusion
The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack formylation of N-methyl-N-propylaniline. This method generally provides good yields and is a well-established procedure for the formylation of activated aromatic compounds. Alternative routes such as reductive amination and N-alkylation offer viable options, particularly when different starting materials are more accessible. The choice of synthetic pathway will ultimately depend on the availability of starting materials, required scale, and the specific capabilities of the laboratory. The provided experimental protocols and pathway diagrams serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
Spectroscopic and Analytical Profile of 4-[Methyl(propyl)amino]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-[Methyl(propyl)amino]benzaldehyde. These predictions are derived from established principles of organic spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.7 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~6.7 | Doublet | 2H | Aromatic protons (ortho to -N(CH₃)(C₃H₇)) |
| ~3.4 | Triplet | 2H | Methylene protons (-N-CH₂-CH₂-CH₃) |
| ~3.0 | Singlet | 3H | Methyl protons (-N-CH₃) |
| ~1.7 | Sextet | 2H | Methylene protons (-N-CH₂-CH₂-CH₃) |
| ~0.9 | Triplet | 3H | Methyl protons (-N-CH₂-CH₂-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (-CHO) |
| ~155 | Aromatic carbon attached to nitrogen (-C-N) |
| ~132 | Aromatic carbons ortho to -CHO |
| ~129 | Aromatic carbon ipso to -CHO |
| ~111 | Aromatic carbons ortho to -N(CH₃)(C₃H₇) |
| ~55 | Methylene carbon (-N-CH₂) |
| ~40 | Methyl carbon (-N-CH₃) |
| ~20 | Methylene carbon (-N-CH₂-CH₂) |
| ~11 | Methyl carbon (-N-CH₂-CH₂-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H stretching (alkyl) |
| ~2820 and ~2720 | Medium | C-H stretching (aldehyde) |
| ~1690 | Strong | C=O stretching (aromatic aldehyde) |
| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1350 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular ion) |
| 176 | [M-H]⁺ |
| 148 | [M-C₂H₅]⁺ (Loss of ethyl group from propyl chain) |
| 134 | [M-C₃H₇]⁺ (Loss of propyl group) |
| 120 | [M-N(CH₃)(C₃H₇)]⁺ |
Table 5: Predicted UV-Vis Spectroscopy Data
| λmax (nm) | Solvent | Transition |
| ~250-260 | Ethanol | π → π |
| ~330-340 | Ethanol | n → π |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments required for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is likely a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
UV-Vis Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and characterization of an aromatic aldehyde like this compound.
An In-depth Technical Guide to the Chemical Properties of 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-[Methyl(propyl)amino]benzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas. Due to the limited availability of experimental data for this specific compound, this guide combines established information with well-founded estimations based on structurally related molecules.
Chemical Identity and Physical Properties
This compound is a tertiary amine and an aromatic aldehyde. Its core structure consists of a benzaldehyde molecule substituted at the para-position with a methylpropylamino group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | This compound | |
| CAS Number | 1078-18-8 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.25 g/mol | [1] |
| InChI | 1S/C11H15NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h4-7,9H,3,8H2,1-2H3 | [1] |
| InChIKey | QQDXNZZRGUITHW-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Citation |
| Physical Form | Solid | [1] | |
| Appearance | Light yellow to yellow solid | Estimated based on related compounds | [3] |
| Melting Point | Not available | Expected to be in the range of 40-75 °C based on analogs | [3][4][5] |
| Boiling Point | 189-191 °C at 15 Torr | [6] | |
| Solubility | Not available | Likely soluble in organic solvents and sparingly soluble in water | |
| Purity | ≥ 98% | As cited by commercial suppliers | [2] |
Spectral Data (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and aliphatic protons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aldehydic-H | 9.7 - 9.9 | Singlet | 1H | Deshielded by the carbonyl group. |
| Aromatic-H (ortho to CHO) | 7.6 - 7.8 | Doublet | 2H | Deshielded by the aldehyde and influenced by the amino group. |
| Aromatic-H (ortho to N) | 6.6 - 6.8 | Doublet | 2H | Shielded by the strong electron-donating amino group. |
| N-CH₂ (propyl) | 3.2 - 3.4 | Triplet | 2H | Adjacent to the nitrogen atom. |
| N-CH₃ (methyl) | 2.9 - 3.1 | Singlet | 3H | |
| CH₂ (propyl) | 1.5 - 1.7 | Sextet | 2H | |
| CH₃ (propyl) | 0.9 - 1.0 | Triplet | 3H |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the different carbon environments within the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (aldehyde) | 190 - 192 | |
| Aromatic C-N | 150 - 155 | Strong deshielding by the nitrogen atom. |
| Aromatic C-CHO | 129 - 132 | |
| Aromatic C (ortho to CHO) | 131 - 133 | |
| Aromatic C (ortho to N) | 110 - 113 | Strong shielding by the amino group. |
| N-CH₂ (propyl) | 50 - 55 | |
| N-CH₃ (methyl) | 35 - 40 | |
| CH₂ (propyl) | 20 - 25 | |
| CH₃ (propyl) | 10 - 15 |
Predicted Infrared (IR) Spectrum
The IR spectrum should exhibit characteristic absorption bands for its functional groups.
Table 5: Predicted Major IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1700 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium, two bands |
| C-N (aromatic amine) | 1310 - 1360 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 2960 | Medium to Strong |
| C=C (aromatic) | 1580 - 1600 | Medium to Strong |
Predicted Mass Spectrum Fragmentation
In mass spectrometry, the molecule is expected to fragment in a predictable manner.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 177) should be observable.
-
Major Fragments:
-
Loss of a hydrogen atom from the aldehyde group (M-1, m/z = 176).
-
Loss of the propyl group (M-43, m/z = 134).
-
Loss of the methyl group (M-15, m/z = 162).
-
Cleavage of the C-C bond between the aromatic ring and the aldehyde group, leading to a fragment corresponding to the substituted benzene ring.
-
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the tertiary aromatic amine.
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of condensation reactions (e.g., with amines, active methylene compounds), reductions (to form the corresponding alcohol), and oxidations (to form the carboxylic acid). This makes it a valuable intermediate in organic synthesis.
-
Tertiary Aromatic Amine: The lone pair of electrons on the nitrogen atom activates the aromatic ring, making it more susceptible to electrophilic substitution at the ortho positions relative to the amino group. The nitrogen atom itself can be quaternized.
Given its structure, this compound is a potential building block in the synthesis of:
-
Dyes and Pigments: The extended conjugation provided by the amino and aldehyde groups is characteristic of chromophores.
-
Pharmaceuticals: The N,N-dialkylaminobenzaldehyde moiety is found in various biologically active molecules. Related compounds have been investigated for antimicrobial and anticancer activities.[7][8][9][10]
-
Fluorescent Probes: The electronic properties of the molecule suggest potential for derivatization into fluorescent dyes for imaging and sensing applications.[11]
Experimental Protocols (Proposed)
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations.
Proposed Synthesis Workflow: Reductive Amination
A common method for the synthesis of N-alkylated anilines is reductive amination. A potential route could involve the reaction of 4-aminobenzaldehyde with propionaldehyde, followed by methylation. A more direct, one-pot synthesis could also be envisioned.
References
- 1. rsc.org [rsc.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 4-(Methylamino)benzaldehyde CAS#: 556-21-8 [m.chemicalbook.com]
- 4. 4-(Dimethylamino)benzaldehyde 98 100-10-7 [sigmaaldrich.com]
- 5. 4-diethylaminobenzaldehyde [stenutz.eu]
- 6. This compound | 1078-18-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of N,N-dialkylaminoalkyl-substituted bisindolyl and diphenyl pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. chemimpex.com [chemimpex.com]
Physical properties of 4-[Methyl(propyl)amino]benzaldehyde
An In-depth Technical Guide on the Physical Properties of 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also furnishes detailed experimental protocols for the determination of its key physical characteristics.
Core Physical Properties
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | Calculated |
| Molecular Weight | 177.25 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Density | Not Reported | - |
| Solubility | Not Reported | - |
Predicted Spectral Data
In the absence of experimentally obtained spectra, the following are predictions for the key spectral characteristics of this compound based on its chemical structure.
Predicted ¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aldehydic Proton (-CHO): A singlet is anticipated in the region of 9.5-10.5 ppm.
-
Aromatic Protons: Two doublets are expected in the aromatic region (approximately 6.8-7.8 ppm), characteristic of a para-substituted benzene ring.
-
N-Methyl Protons (-NCH₃): A singlet corresponding to the three methyl protons is predicted around 2.9-3.1 ppm.
-
N-Propyl Protons (-NCH₂CH₂CH₃):
-
A triplet for the methylene group attached to the nitrogen (-NCH₂-) is expected around 3.2-3.4 ppm.
-
A sextet for the middle methylene group (-CH₂-) is anticipated around 1.6-1.8 ppm.
-
A triplet for the terminal methyl group (-CH₃) is expected around 0.9-1.0 ppm.
-
Predicted ¹³C NMR Spectrum
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically around 190-195 ppm.
-
Aromatic Carbons: Four signals are anticipated in the aromatic region (approximately 110-155 ppm).
-
N-Methyl Carbon (-NCH₃): A signal for the methyl carbon is predicted around 40-45 ppm.
-
N-Propyl Carbons (-NCH₂CH₂CH₃):
-
The carbon of the methylene group attached to the nitrogen (-NCH₂-) is expected around 50-55 ppm.
-
The middle methylene carbon (-CH₂-) is anticipated around 20-25 ppm.
-
The terminal methyl carbon (-CH₃) is expected around 10-15 ppm.
-
Predicted Infrared (IR) Spectrum
The Infrared (IR) spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands are predicted just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band is anticipated in the 1250-1350 cm⁻¹ region.
Predicted Mass Spectrum (MS)
In Mass Spectrometry (MS), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An m/z of approximately 177.1154, corresponding to the exact mass of C₁₁H₁₅NO.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the propyl group, the methyl group, or the formyl group.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Boiling Point Determination (Micro Method)
For determining the boiling point of a small quantity of liquid (if the compound were liquid or for a solution).
-
Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube.
-
Procedure:
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The apparatus is heated gently in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature is allowed to fall slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Density Determination
The density of a solid can be determined by displacement.
-
Apparatus: Analytical balance, pycnometer or a graduated cylinder.
-
Procedure (using a graduated cylinder):
-
A known mass of this compound is weighed.
-
A known volume of a non-solvent liquid (a liquid in which the compound is insoluble) is placed in a graduated cylinder, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder.
-
The new volume is recorded. The difference in volume represents the volume of the solid.
-
Density is calculated by dividing the mass of the solid by its volume.
-
Spectral Analysis Protocols
-
Apparatus: NMR spectrometer (e.g., 400 or 500 MHz).
-
Procedure:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
-
The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed.
-
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
A small amount of the solid this compound is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for characteristic absorption bands.
-
-
Apparatus: Mass spectrometer (e.g., with Electron Ionization - EI source).
-
Procedure:
-
A small amount of the sample is introduced into the ion source of the mass spectrometer.
-
The sample is vaporized and then ionized by a beam of electrons (in EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel compound such as this compound.
Caption: Workflow for Physical Property Characterization.
References
In-Depth Structural Analysis of 4-[Methyl(propyl)amino]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the aromatic compound 4-[Methyl(propyl)amino]benzaldehyde. Due to the limited availability of specific experimental data for this molecule in public literature, this document consolidates known information and presents inferred properties based on analogous compounds. It outlines potential synthetic pathways and expected spectroscopic characteristics to guide researchers in its synthesis and characterization. This guide is intended for professionals in the fields of chemical research and drug development who may be interested in the synthesis and potential applications of novel benzaldehyde derivatives.
Physicochemical Properties
Quantitative data for this compound is sparse in currently available literature. The following table summarizes the known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | [1] |
| CAS Number | 1078-18-8 | |
| Appearance | Not available. Expected to be a solid or liquid at room temperature. | Inferred |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Not available. Expected to be soluble in organic solvents. | Inferred |
| Purity | 98% (as per a discontinued product listing) | [1] |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehydic, and aliphatic protons.
-
Aldehyde Proton (CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons (C₆H₄): The para-substituted benzene ring will likely exhibit a pair of doublets, characteristic of an AA'BB' system. One doublet, corresponding to the protons ortho to the aldehyde group, is expected around δ 7.6-7.8 ppm. The other doublet, for the protons ortho to the amino group, should appear more upfield, around δ 6.6-6.8 ppm, due to the electron-donating effect of the nitrogen.
-
N-Methyl Protons (NCH₃): A singlet is expected around δ 2.9-3.1 ppm.
-
N-Propyl Protons (NCH₂CH₂CH₃):
-
A triplet for the methylene group attached to the nitrogen (NCH₂) is expected around δ 3.2-3.4 ppm.
-
A sextet for the middle methylene group (CH₂) is predicted around δ 1.6-1.8 ppm.
-
A triplet for the terminal methyl group (CH₃) should appear most upfield, around δ 0.9-1.0 ppm.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the para-substituted ring. The carbon attached to the amino group will be shielded (around δ 150-155 ppm), while the carbon bearing the aldehyde group will be deshielded (around δ 130-135 ppm). The remaining aromatic carbons will appear in the typical aromatic region of δ 110-130 ppm.
-
N-Methyl Carbon (NCH₃): A signal around δ 40-45 ppm.
-
N-Propyl Carbons (NCH₂CH₂CH₃):
-
NCH₂: ~δ 50-55 ppm
-
CH₂: ~δ 20-25 ppm
-
CH₃: ~δ 10-15 ppm
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum should display characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region.
-
C-N Stretch: A medium intensity band around 1350-1250 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of the propyl group, the methyl group, and the formyl group.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, plausible synthetic routes can be proposed based on established organic chemistry reactions.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are considered viable:
-
Reductive Amination: This is a common and efficient method for forming C-N bonds. The synthesis could start from 4-fluorobenzaldehyde and N-methylpropylamine.
-
N-Alkylation: This approach would involve the alkylation of a pre-existing amino group. A potential starting material is 4-(methylamino)benzaldehyde, which would then be reacted with a propyl halide.
Below are the diagrammatic representations of these proposed synthetic workflows.
References
An In-Depth Technical Guide to the Synthesis of N-Alkylated 4-Aminobenzaldehydes for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for N-alkylated 4-aminobenzaldehydes, a class of compounds with significant potential in drug discovery and development. The document details key synthetic strategies, including reductive amination and direct N-alkylation, offering specific experimental protocols and quantitative data to facilitate practical application. Furthermore, this guide explores the biological relevance of these compounds, touching upon their emerging roles as modulators of various signaling pathways and their potential as therapeutic agents. Visualizations of experimental workflows and logical relationships are provided to enhance understanding.
Introduction
N-alkylated 4-aminobenzaldehydes are valuable synthetic intermediates and pharmacophores in medicinal chemistry. The presence of a reactive aldehyde group and a modifiable amino group on the same aromatic scaffold allows for diverse chemical transformations, making them attractive building blocks for the synthesis of more complex molecules. These compounds and their derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This guide serves as a technical resource for researchers and professionals in the field of drug development, providing detailed synthetic protocols and an overview of the current understanding of their biological significance.
Synthetic Methodologies
The synthesis of N-alkylated 4-aminobenzaldehydes can be broadly categorized into two main approaches: reductive amination of 4-aminobenzaldehyde and direct N-alkylation of 4-aminobenzaldehyde.
Reductive Amination
Reductive amination is a versatile and widely used method for the formation of C-N bonds.[4] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of 4-aminobenzaldehyde with a primary or secondary amine (or an aldehyde/ketone with 4-aminobenzaldehyde), followed by in-situ reduction to the corresponding N-alkylated amine.[5]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoboorohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the aldehyde.[4][6]
The following is a general procedure for the synthesis of a mono-N-alkylated 4-aminobenzaldehyde using an aldehyde as the alkylating agent.
Materials:
-
4-aminobenzaldehyde
-
Aldehyde (e.g., acetaldehyde, propionaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminobenzaldehyde (1.0 eq) in DCE or THF, add the corresponding aldehyde (1.1-1.5 eq).
-
If required, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 4-aminobenzaldehyde.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination synthesis of N-alkylated 4-aminobenzaldehydes.
Direct N-Alkylation
Direct N-alkylation involves the reaction of 4-aminobenzaldehyde with an alkylating agent, typically an alkyl halide, in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation, producing a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.[7] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial for achieving selective mono-alkylation.
The following protocol describes a general procedure for the direct N-alkylation of 4-aminobenzaldehyde.
Materials:
-
4-aminobenzaldehyde
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 4-aminobenzaldehyde (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction by TLC.
-
After completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-aminobenzaldehyde.
Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of 4-aminobenzaldehyde.
Vilsmeier-Haack Reaction for N,N-Dialkylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of N,N-dialkylated 4-aminobenzaldehydes starting from the corresponding N,N-dialkylaniline. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.
This protocol provides a specific example of the Vilsmeier-Haack reaction.[8][9]
Materials:
-
Triphenylamine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
5% Aqueous sodium hydroxide
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Slowly add phosphorus oxychloride (7.9 eq) dropwise to N,N-dimethylformamide (7.5 mL) at 0 °C with stirring. Continue stirring for 1 hour at this temperature.
-
Add triphenylamine (1.0 eq) to the mixture and warm the reaction system to 100 °C, stirring continuously for 6 hours.
-
After completion, cool the mixture to room temperature and slowly pour it into ice water.
-
Adjust the pH to 7 with a 5% aqueous sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry with anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize the yields of various N-alkylated 4-aminobenzaldehydes synthesized through different methods.
Table 1: Reductive Amination of 4-Aminobenzaldehyde
| Alkylating Agent | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | NaBH₄ | Methanol | 80-95 | [10] |
| Acetone | NaBH₃CN | Methanol | Good | [4][5] |
| Various Aldehydes | NaBH(OAc)₃ | DCE | 80-96 | [6] |
| Various Aldehydes | Thiamine HCl/NaBH₄ | Solvent-free | 98 | [11] |
Table 2: Direct N-Alkylation of Amines
| Amine | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzyl bromide | K₂CO₃ | Acetonitrile | Moderate | [12] |
| Various Amines | Benzyl/Allyl Bromide | NaHCO₃ | Water | 93-97 | [10] |
Table 3: Vilsmeier-Haack Formylation of N,N-Dialkylanilines
| Starting Material | Reagents | Yield (%) | Reference |
| Triphenylamine | POCl₃, DMF | 53-81 | [8][9] |
Applications in Drug Development and Biological Activity
N-alkylated 4-aminobenzaldehydes and their derivatives are emerging as a promising class of compounds in drug discovery. Their biological activities are diverse and appear to be influenced by the nature of the N-alkyl substituent.
Anticancer Activity
Several studies have highlighted the potential of aminobenzaldehyde derivatives as anticancer agents. For instance, certain aminobenzofuroxan derivatives possessing an aniline moiety have demonstrated high selectivity towards MCF-7 (breast adenocarcinoma) and M-HeLa (cervical carcinoma) tumor cell lines, with lower toxicity towards normal liver cells compared to established drugs like Doxorubicin.[13] The proposed mechanism for some of these compounds involves the induction of apoptosis.[14] Furthermore, aminobenzylnaphthols, which can be synthesized from benzaldehydes, have shown significant antiproliferative activity against various cancer cell lines, potentially through the inhibition of targets like ADORA1, CDK2, and TRIM24.[15]
Enzyme Inhibition
Derivatives of 4-aminobenzaldehyde have been identified as inhibitors of several key enzymes implicated in various diseases.
-
Kinase Inhibition: The 4-aminoquinazoline core, which can be synthesized from aminobenzaldehyde precursors, is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[7][16] These compounds can target kinases such as EGFR, VEGFR, and Aurora kinases, which are crucial regulators of cell growth and proliferation.
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, benzimidazole-based derivatives of substituted benzaldehydes have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[17][18][19]
-
Other Enzymes: Modified benzaldehyde derivatives have also been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their potential in managing diabetes.[20] Additionally, some derivatives have been investigated as inhibitors of BACE-1, a key enzyme in the production of amyloid-β peptides in Alzheimer's disease, and as inhibitors of neutrophil elastase and proteinase 3, which are involved in inflammatory processes.[21][22]
Antimicrobial Activity
4-Aminobenzaldehyde itself has been proposed as a novel antibiotic that targets the bacterial cell wall.[1] It is theorized to disrupt the attachment of the pentapeptide chain to N-acetylmuramic acid, a critical component of peptidoglycan.[1]
Logical Relationship of N-Alkylated 4-Aminobenzaldehyde in Drug Discovery
Caption: The central role of N-alkylated 4-aminobenzaldehydes in diverse therapeutic applications.
Conclusion
N-alkylated 4-aminobenzaldehydes represent a versatile and valuable class of compounds for drug discovery and development. The synthetic methodologies outlined in this guide, particularly reductive amination, offer efficient and adaptable routes to a wide range of derivatives. The emerging biological activities of these compounds, including their anticancer and enzyme inhibitory properties, underscore their potential as starting points for the design of novel therapeutic agents. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of new and effective drugs for a variety of diseases.
References
- 1. pghr.org [pghr.org]
- 2. 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis routes of 4-(Diphenylamino)benzaldehyde [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity [mdpi.com]
- 14. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]
- 15. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Aldehyde Group in Aromatic Compounds: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the reactivity of the aldehyde functional group in aromatic compounds, a cornerstone of synthetic organic chemistry and drug development. It explores the core principles governing this reactivity, including electronic and steric effects, and examines the influence of aromatic ring substituents. The guide focuses on three pivotal reactions: the Cannizzaro, Wittig, and Grignard reactions. For each, we present a detailed reaction mechanism, quantitative data on substituent effects, and a comprehensive experimental protocol. All reaction pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations for researchers, scientists, and drug development professionals.
Core Principles of Aromatic Aldehyde Reactivity
The reactivity of the carbonyl group in aromatic aldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric factors imparted by the attached aromatic ring.
Electronic Effects
Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts.[1][2] This reduced reactivity stems from the electron-donating resonance effect (+R effect) of the benzene ring. The π-electrons of the ring are delocalized into the carbonyl group, which increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack.[2]
This resonance stabilization can be depicted as follows:
Figure 1: Resonance delocalization in benzaldehyde.
Steric Effects
The bulky aromatic group can sterically hinder the approach of a nucleophile to the carbonyl carbon, further decreasing the reaction rate compared to less hindered aliphatic aldehydes.[2]
Influence of Ring Substituents
The reactivity of the aromatic aldehyde can be finely tuned by substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic ring and, by extension, the carbonyl carbon. This increases the carbonyl's electrophilicity and accelerates the rate of nucleophilic attack.[3][4]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the ring, which further stabilizes the carbonyl group through resonance and reduces its electrophilicity, thus slowing the reaction rate.[5]
Key Nucleophilic Addition and Redox Reactions
The modulated reactivity of aromatic aldehydes makes them key substrates in several classic organic reactions.
The Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (one lacking α-hydrogens, such as aromatic aldehydes) to yield a primary alcohol and a carboxylic acid.[6]
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, effecting a mutual redox process. The overall kinetics are typically third-order: second-order in aldehyde and first-order in base.[6]
Figure 2: Generalized mechanism of the Cannizzaro reaction.
The efficiency of the Cannizzaro reaction is influenced by the electronic nature of the aromatic aldehyde. Electron-withdrawing groups can enhance the rate of nucleophilic attack, while electron-donating groups may slow it down.
| Aromatic Aldehyde | Reaction Conditions | Product 1 (Alcohol) Yield | Product 2 (Acid) Yield | Reference |
| Benzaldehyde | NaOH, 50 °C, 2 h | 96.17% | 97.22% | [7] |
| p-Anisaldehyde | NaOH, 50 °C, 90 min | 95.16% | 95.04% | [7] |
This protocol outlines the synthesis of p-chlorobenzyl alcohol and p-chlorobenzoic acid.
Figure 3: Experimental workflow for the Cannizzaro reaction.
Methodology:
-
Preparation : In a beaker, dissolve p-chlorobenzaldehyde in methanol with stirring. This solution is then added to a distillation flask containing an 11 M potassium hydroxide solution.[8]
-
Reaction : The flask is fitted with a reflux condenser and the mixture is heated to reflux for one hour.[8]
-
Isolation of p-Chlorobenzyl Alcohol : After cooling, the reaction mixture is transferred to a separatory funnel. The alcohol product is extracted into diethyl ether. The extraction is repeated two more times, and the organic layers are combined.[8]
-
Isolation of p-Chlorobenzoic Acid : The remaining aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid, causing the p-chlorobenzoic acid to precipitate as a white solid.[9]
-
Purification : The precipitated acid is collected by vacuum filtration and can be recrystallized from water.[9][10] The combined ether extracts containing the alcohol are dried over anhydrous sodium sulfate, the ether is removed by distillation, and the crude p-chlorobenzyl alcohol is purified by vacuum distillation.[9]
The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[11][12] This reaction is highly versatile and creates a carbon-carbon double bond with high regiochemical control.
The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine intermediate which then closes to a four-membered ring called an oxaphosphetane. This intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[11][13]
Figure 4: Generalized mechanism of the Wittig reaction.
The rate of the Wittig reaction is sensitive to the electronic properties of the aromatic aldehyde. Electron-withdrawing groups on the aldehyde accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.[3][5] This relationship can be quantified using the Hammett equation, log(k/k₀) = σρ, where ρ is the reaction constant. A positive ρ value indicates that the reaction is accelerated by EWGs.[3]
| Aldehyde Substituent (X-C₆H₄CHO) | Substituent Constant (σ) | Relative Rate Constant (log k) |
| p-OCH₃ | -0.27 | -0.21 |
| p-CH₃ | -0.17 | -0.11 |
| H | 0.00 | 0.00 |
| p-Cl | +0.23 | 0.17 |
| m-NO₂ | +0.71 | 0.52 |
| Data derived from kinetic studies of Wittig-Horner reactions. A positive reaction constant (ρ ≈ 0.75) was observed, confirming acceleration by EWGs.[3] |
This protocol describes the synthesis of E-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Figure 5: Experimental workflow for the Wittig synthesis of E-stilbene.
Methodology:
-
Reaction Setup : Add benzyltriphenylphosphonium chloride (3.8 g), benzaldehyde (1.0 mL), and dichloromethane (10 mL) to a 50-mL round-bottom flask equipped with a stir bar. Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Ylide Formation and Reaction : While stirring vigorously, add 50% aqueous sodium hydroxide (5 mL) dropwise through the top of the condenser. The biphasic mixture requires vigorous stirring to ensure proper mixing. Continue refluxing for 30 minutes after the addition is complete.
-
Workup : Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer sequentially with water (10 mL) and saturated aqueous sodium bisulfite (15 mL). Continue washing with water until the organic layer is neutral.
-
Isolation : Transfer the organic layer to an Erlenmeyer flask and dry with anhydrous sodium sulfate. Decant the dried solution and evaporate the dichloromethane on a steam bath or using a rotary evaporator.
-
Purification : Recrystallize the crude solid residue from hot 95% ethanol (10-12 mL). Cool the solution to room temperature and then in an ice-water bath to maximize crystal formation. Collect the purified E-stilbene by vacuum filtration.
The Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde to form a secondary alcohol upon acidic workup. This reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. The reaction begins with the nucleophilic attack of this carbanion on the electrophilic carbonyl carbon. This addition forms a tetrahedral magnesium alkoxide intermediate, which is then protonated in a subsequent acidic workup step to yield the final alcohol product.
Figure 6: Generalized mechanism of the Grignard reaction.
The Grignard reaction must be performed under strictly anhydrous conditions, as the reagent is a strong base that reacts readily with protic solvents like water. Kinetic studies have shown that the reaction rate can be complex. For the reaction between bromobenzene, lithium, and benzaldehyde (an alternative one-step Grignard-type reaction), the rate was found to be zero-order with respect to the benzaldehyde concentration. This suggests that under these conditions, the rate-determining step is the formation of the organometallic reagent, not its subsequent attack on the aldehyde. However, in general, the electrophilicity of the aldehyde's carbonyl carbon is crucial, and it is expected that EWGs on the aromatic ring would facilitate the nucleophilic addition step.
This protocol describes the reaction of phenylmagnesium bromide with benzaldehyde. All glassware must be rigorously dried in an oven and assembled while hot to prevent atmospheric moisture contamination.[3]
Figure 7: Experimental workflow for the Grignard reaction.
Methodology:
-
Grignard Reagent Preparation : Place magnesium turnings (150 mg) and a small iodine crystal in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a solution of bromobenzene (1.04 g) in anhydrous diethyl ether (4 mL) dropwise from the funnel. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the boiling of the ether. Continue refluxing until most of the magnesium is consumed.[3]
-
Reaction : Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Workup : Cool the reaction flask in an ice bath and slowly add 3M HCl (2 mL) dropwise to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with diethyl ether.
-
Isolation and Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.[3] Filter the solution, and remove the ether using a rotary evaporator. The crude diphenylmethanol can be purified by recrystallization from petroleum ether to remove the biphenyl byproduct.
Conclusion
The reactivity of the aldehyde group in aromatic compounds is a nuanced interplay of electronic and steric factors. While resonance stabilization renders them less reactive than aliphatic aldehydes, this reactivity can be precisely controlled through the strategic placement of electron-donating or electron-withdrawing substituents on the aromatic ring. This tunable reactivity makes aromatic aldehydes indispensable building blocks in organic synthesis. A thorough understanding of the mechanisms and experimental conditions of key transformations like the Cannizzaro, Wittig, and Grignard reactions is essential for professionals in chemical research and drug development, enabling the rational design and efficient execution of complex molecular syntheses.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. leah4sci.com [leah4sci.com]
- 7. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of a one-step alternative to the Grignard reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 12. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the effects of N-alkylation on aniline derivatives. It summarizes key quantitative data, presents detailed experimental protocols for synthesis and characterization, and visualizes the underlying chemical principles and biological pathways.
Influence on Physicochemical Properties
The introduction of alkyl groups to the aniline nitrogen atom systematically alters its electronic and steric environment, leading to predictable shifts in key physicochemical parameters.
Basicity (pKa)
The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid, is a critical determinant of its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. N-alkylation introduces complex effects on basicity due to a combination of inductive effects, solvation, and steric hindrance.[4]
-
Solvation Effect : The conjugate acid of a primary amine (R-NH3+) can be stabilized by hydrogen bonding with water through three hydrogen atoms. Secondary (R2-NH2+) and tertiary (R3-NH+) amines have fewer hydrogen atoms available for this stabilizing interaction. This effect can decrease basicity as alkylation increases.
-
Steric Hindrance : Bulky alkyl groups can sterically hinder the approach of a proton to the nitrogen lone pair, thereby reducing basicity.
In the case of aniline, N-methylation and N,N-dimethylation generally lead to an increase in basicity compared to the parent aniline.[4] However, this trend can be reversed in the presence of strong electron-withdrawing groups on the aromatic ring, such as a nitro group.[4]
Table 1: Effect of N-Alkylation on the pKa of Anilinium Ions
| Compound | Substituent | pKa |
|---|---|---|
| Aniline | H | 4.58[5] |
| N-Methylaniline | CH₃ | 4.85 |
| N,N-Dimethylaniline | 2 x CH₃ | 5.06 |
| 4-Nitroaniline | 4-NO₂ | 1.02 |
| N-Methyl-4-nitroaniline | 4-NO₂, CH₃ | 0.47 |
| N,N-Dimethyl-4-nitroaniline | 4-NO₂, 2 x CH₃ | 0.61 |
Data sourced from publicly available pKa compilations and studies on substituent effects.[4]
Lipophilicity (logP)
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter in drug design, influencing membrane permeability and plasma protein binding. N-alkylation systematically increases lipophilicity by adding nonpolar hydrocarbon content to the molecule. Each additional methylene (-CH2-) group contributes to a higher logP value.
Aqueous Solubility
Table 2: Physicochemical Properties of Aniline and its N-Alkyl Derivatives
| Compound | Formula | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|
| Aniline | C₆H₅NH₂ | 184[1] | Slightly Soluble[1] |
| N-Methylaniline | C₆H₅NH(CH₃) | 196 | Very Slightly Soluble |
| N-Ethylaniline | C₆H₅NH(C₂H₅) | 205 | Insoluble |
| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 194 | Very Slightly Soluble |
Data compiled from chemical and physical property databases.
Caption: Logical relationship between N-alkylation and key physicochemical properties.
Impact on Biological Activity
N-alkylation is a powerful tool for optimizing the biological activity of aniline-based drug candidates. Changes in the size, shape, and electronics of the N-substituents can fine-tune receptor binding, enzyme inhibition, and metabolic stability. For instance, N-alkylated amines are present in a wide variety of drugs, including anti-Parkinson's agents and inhibitors of platelet cyclooxygenase activity.[2]
Aniline itself can induce toxicity, particularly to the spleen, through mechanisms involving oxidative stress.[7] This process activates stress-responsive signaling pathways like NF-κB and MAPKs (Mitogen-Activated Protein Kinases), leading to the transcription of inflammatory cytokines.[7] The modification of aniline derivatives through N-alkylation can either mitigate this toxicity or enhance a desired therapeutic effect by altering how the molecule interacts with these or other cellular pathways.
Caption: Aniline-induced activation of oxidative stress signaling pathways.[7]
Experimental Protocols
Synthesis: N-Alkylation of Aniline via Borrowing Hydrogen
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a modern, atom-economical approach for the N-alkylation of amines with alcohols, producing only water as a byproduct.[8][9] This protocol uses a transition metal catalyst, often based on manganese, ruthenium, or iridium.[8][10]
Methodology:
-
Reactor Setup: An oven-dried Schlenk tube is charged with a magnetic stir bar, the manganese pincer complex catalyst (e.g., 2-3 mol%), and a base (e.g., t-BuOK, 1.0 equivalent).[8]
-
Inert Atmosphere: The tube is sealed, connected to a Schlenk line, and subjected to three vacuum-argon exchange cycles to ensure an inert atmosphere.[8]
-
Reagent Addition: Under a positive flow of argon, dry toluene (solvent), the primary alcohol (1.2 equivalents), and the aniline derivative (1.0 equivalent) are added via syringe.[8]
-
Reaction: The Schlenk tube is sealed and placed in a preheated oil bath at the reaction temperature (e.g., 80-110°C). The mixture is stirred vigorously for the specified reaction time (e.g., 24 hours).[8]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst and base.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to afford the pure N-alkylated aniline.
Caption: General experimental workflow for N-alkylation via borrowing hydrogen.
Characterization: pKa Determination
Methodology (Spectral Gradient Analysis):
-
Stock Solution: Prepare a stock solution of the test compound in a co-solvent like dimethyl sulfoxide (DMSO) (e.g., 10 mM).[11]
-
Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well, followed by the different pH buffers.
-
UV-Vis Spectroscopy: Measure the complete UV-Vis spectrum (e.g., 250-500 nm) for each well using a plate reader.
-
Data Analysis: The pKa is determined by analyzing the changes in the UV-Vis spectrum as a function of pH. The absorbance at specific wavelengths corresponding to the ionized and non-ionized species is plotted against pH, and the data is fitted to the Henderson-Hasselbalch equation to calculate the pKa.
Characterization: logP Determination
Methodology (Shake-Flask Method): [11]
-
Solvent Preparation: Prepare a mixture of 1-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) and mutually saturate the two phases by shaking them together overnight, then allowing them to separate.
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound in one of the phases (usually the one in which it is more soluble). The concentration should be below the solubility limit in both phases.
-
Partitioning: Combine the two saturated phases in a known volume ratio in a sealed vial. Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[11]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]aqueous).
Conclusion
N-alkylation is a cornerstone of molecular design in the context of aniline derivatives. It provides a reliable method for systematically tuning physicochemical properties, which are critical for biological function and drug-like characteristics. A thorough understanding of how the addition of alkyl groups influences basicity, lipophilicity, and solubility allows researchers to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined herein provide a framework for the synthesis and characterization of these important compounds, facilitating further research and development in the chemical and pharmaceutical sciences.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. journaleras.com [journaleras.com]
- 6. byjus.com [byjus.com]
- 7. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 4-[Methyl(propyl)amino]benzaldehyde (CAS No. 1078-18-8). Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally similar aromatic aldehydes to infer potential hazards, handling procedures, and emergency responses. All recommendations should be implemented in the context of a thorough, site-specific risk assessment.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. Below is a comparison of this compound with related compounds.
| Property | This compound | 4-[Ethyl(methyl)amino]benzaldehyde | 4-Aminobenzaldehyde | 4-Methylbenzaldehyde |
| CAS Number | 1078-18-8[1] | 64693-47-6[2] | 556-18-3[3] | 104-87-0 |
| Molecular Formula | C₁₁H₁₅NO | C₁₀H₁₃NO[2] | C₇H₇NO[3] | C₈H₈O |
| Molecular Weight | 177.25 g/mol [4] | 163.22 g/mol | 121.14 g/mol [3] | 120.15 g/mol |
| Physical Form | Solid[1] | Dark powder[2] | Yellow crystalline powder | Liquid |
| Boiling Point | Not available | Not available | 138-139 °C | 204-205 °C |
| Melting Point | Not available | Not available | 77-79 °C | -6 °C |
| Flash Point | Not applicable | Not applicable | Not available | 71 °C |
Hazard Identification and Classification
Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.
| Hazard Statement | GHS Classification | Basis of Classification (from Analogous Compounds) |
| H315: Causes skin irritation. | Skin Irritation (Category 2) | Data for 4-methylbenzaldehyde and 4-aminobenzaldehyde indicate skin irritation potential.[5] |
| H319: Causes serious eye irritation. | Eye Irritation (Category 2A) | Data for 4-methylbenzaldehyde and 4-aminobenzaldehyde indicate serious eye irritation potential.[5] |
| H335: May cause respiratory irritation. | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Data for 4-methylbenzaldehyde and 4-aminobenzaldehyde indicate respiratory irritation.[5] |
| H302: Harmful if swallowed. | Acute Toxicity, Oral (Category 4) | This is a potential hazard based on data for 4-methylbenzaldehyde. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid all personal contact, including inhalation of dust or vapors.[7]
-
Wear appropriate personal protective equipment (see Section 4).[6]
-
Avoid formation of dust and aerosols.
-
Keep away from sources of ignition.[5]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the work area.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[7] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals may be necessary depending on the scale of work.[5] | To prevent skin contact which can cause irritation. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust/aerosols are generated. | To prevent respiratory tract irritation. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.[5][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5] |
Accidental Release Measures
Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.
-
Minor Spill:
-
Major Spill:
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations. Leave chemicals in their original containers and do not mix with other waste.
Experimental Protocols for Safety Assessment
While specific toxicological data for this compound is not publicly available, the following standard OECD (Organisation for Economic Co-operation and Development) test guidelines are typically used to generate the safety data found in an SDS.
-
Acute Oral Toxicity (OECD 423): This method is used to determine the oral toxicity of a substance. A single dose of the substance is administered to a group of rodents. The animals are observed for a set period, and any signs of toxicity or mortality are recorded to determine the LD50 (Lethal Dose, 50%).
-
Acute Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of days.
-
Acute Eye Irritation/Corrosion (OECD 405): This protocol assesses the potential for a chemical to cause eye damage. The substance is applied to one eye of a test animal. The eye is then examined for effects on the cornea, iris, and conjunctiva.
Visualizations
Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of a chemical like this compound in a laboratory setting.
References
- 1. This compound | 1078-18-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Aminobenzaldehyde | C7H7NO | CID 11158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 9. cmu.edu [cmu.edu]
In-Depth Technical Guide to 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-[Methyl(propyl)amino]benzaldehyde (CAS No. 1078-18-8). Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document compiles available data for the substance and supplements it with information from structurally analogous compounds. All data derived from similar compounds are clearly indicated. This guide is intended for use by trained professionals in a laboratory or research setting.
Chemical and Physical Properties
Quantitative data for this compound and its structural analogs are presented below for comparative analysis.
| Property | This compound | 4-Methylbenzaldehyde | 4-Aminobenzaldehyde | 4-(Dimethylamino)benzaldehyde |
| CAS Number | 1078-18-8 | 104-87-0 | 556-18-3 | 100-10-7 |
| Molecular Formula | C₁₁H₁₅NO | C₈H₈O | C₇H₇NO | C₉H₁₁NO |
| Molecular Weight | 177.25 g/mol [1] | 120.15 g/mol [2] | 121.14 g/mol | 149.19 g/mol |
| Physical Form | Solid[1] | Liquid | Yellow crystalline powder[3] | Solid |
| Melting Point | No data available | -6 °C | 77-79 °C | 72-75 °C[3] |
| Boiling Point | No data available | 204-205 °C[4] | 138-139 °C | No data available |
| Purity | 98% | >95%[4] | No data available | ≥98% |
| InChI Key | QQDXNZZRGUITHW-UHFFFAOYSA-N[1] | No data available | VATYWCRQDJIRAI-UHFFFAOYSA-N | BGNGWHSBYQYVRX-UHFFFAOYSA-N |
Hazard Identification and Safety Precautions
Anticipated GHS Hazard Classification (Based on Analogs):
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[2][5]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[2][5]
-
Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[2][5]
-
May cause respiratory irritation (Category 3) - H335: May cause respiratory irritation.[2][5]
-
Combustible Liquid (Category 4) - H227: Combustible liquid.[6]
Precautionary Statements (Recommended):
| Category | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[4][6] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] P337 + P313: If eye irritation persists: Get medical advice/attention.[4] P362: Take off contaminated clothing and wash before reuse.[4] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of similar aminobenzaldehydes are provided as a reference for researchers.
Synthesis of 4-Aminobenzaldehyde via Reduction of 4-Nitrobenzaldehyde
This protocol is adapted from established methods for the reduction of nitroarenes.
Materials:
-
4-Nitrobenzaldehyde
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a solution of 4-nitrobenzaldehyde in ethanol/water, add ammonium chloride followed by iron powder.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 4-aminobenzaldehyde.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 4-aminobenzaldehyde.
Purification by Steam Distillation
For volatile aminobenzaldehydes, steam distillation can be an effective purification method.
Procedure:
-
Set up a steam distillation apparatus.
-
Introduce the crude aminobenzaldehyde into the distillation flask.
-
Pass steam through the mixture to co-distill the product with water.
-
Collect the distillate, which will contain the purified aminobenzaldehyde.
-
Extract the product from the distillate using a suitable organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the pure compound.
Purification Workflow
Caption: General purification workflow for aminobenzaldehydes.
Toxicological and Ecotoxicological Information
Specific toxicological and ecotoxicological data for this compound are not available. The following information is based on data for 4-methylbenzaldehyde and 4-(dimethylamino)benzaldehyde.
-
Acute Toxicity: Harmful if swallowed.[6] For 4-methylbenzaldehyde, the LC50 for fish (Leuciscus idus) is reported to be between 22 and 46 mg/l over 96 hours.[5]
-
Aquatic Toxicity: Harmful to aquatic life.[6] For 4-(dimethylamino)benzaldehyde, it is considered toxic to aquatic life with long-lasting effects.
-
Biodegradability: 4-methylbenzaldehyde is readily biodegradable.[5]
Potential Signaling Pathways and Biological Interactions
Aminobenzaldehyde derivatives can participate in various biological pathways. For instance, they can act as precursors in the synthesis of Schiff bases, which are known to have a wide range of biological activities. The aldehyde group can react with primary amino groups, such as those in the side chains of lysine residues in proteins, potentially leading to the modulation of protein function.
Potential Biological Interaction Pathway
Caption: Potential interaction of the compound with proteins.
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Use only in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Storage:
-
Store in a tightly closed container.[4]
-
Keep in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
-
Do not allow to enter drains or waterways.[6]
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals who have performed a thorough risk assessment. The information provided is based on the best available data at the time of writing and may not be exhaustive.
References
Methodological & Application
Application Notes and Protocols for 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-[Methyl(propyl)amino]benzaldehyde as a versatile chemical intermediate in organic synthesis, drug discovery, and materials science. Detailed protocols for key reactions and relevant quantitative data for analogous compounds are presented to guide experimental design.
Overview of Applications
This compound is an aromatic aldehyde featuring a tertiary amino group. This substitution pattern makes the aromatic ring electron-rich, enhancing its reactivity in various chemical transformations. Its structural similarity to other N,N-dialkylaminobenzaldehydes, such as 4-(Dimethylamino)benzaldehyde (DMAB) and 4-(Diethylamino)benzaldehyde (DEAB), suggests its utility in several key areas:
-
Pharmaceutical Synthesis: As an intermediate for the synthesis of bioactive molecules, particularly as an inhibitor of enzymes like Aldehyde Dehydrogenase (ALDH), which is a target in cancer therapy.
-
Dye Synthesis: As a precursor for the synthesis of various dyes, including azo dyes and other chromophores.
-
Organic Synthesis: As a building block in fundamental carbon-carbon bond-forming reactions such as Knoevenagel condensations and the formation of Schiff bases.
Application in Drug Development: Aldehyde Dehydrogenase (ALDH) Inhibition
The 4-dialkylaminobenzaldehyde scaffold is a known inhibitor of Aldehyde Dehydrogenase (ALDH), particularly the ALDH1 isoform, which is overexpressed in various cancer stem cells and contributes to chemotherapy resistance. 4-(Diethylamino)benzaldehyde (DEAB) is a well-established reversible inhibitor of ALDH1. Given its structural similarity, this compound is a promising candidate for the development of novel ALDH inhibitors.
Signaling Pathway Context: ALDH in Cancer
Caption: ALDH1 inhibition by this compound.
Quantitative Data for Analogous ALDH Inhibitors
The following table summarizes the inhibitory activity of compounds structurally related to this compound against ALDH. This data can serve as a benchmark for evaluating new derivatives.
| Compound | Target | Activity | Reference |
| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1 | Ki = 4 nM | [1] |
| 4-(Diethylamino)benzaldehyde (DEAB) | Anti-androgenic effect | IC50 = 1.71 µM | [1][2] |
| Daidzin | ALDH2 | IC50 = 80 nM | [3] |
| CVT-10216 | ALDH2 | IC50 = 29 nM | [3] |
| Benzyloxybenzaldehyde derivative (ABMM-15) | ALDH1A3 | IC50 = 0.23 µM | [4] |
| Benzyloxybenzaldehyde derivative (ABMM-16) | ALDH1A3 | IC50 = 1.29 µM | [4] |
Application in Organic Synthesis
This compound is a valuable reagent for various organic reactions. Detailed protocols for key transformations are provided below.
Synthesis of Azo Dyes
Azo dyes can be synthesized via diazotization of an aromatic amine followed by coupling with an electron-rich species. While the target compound is an aldehyde, a related precursor, 4-aminobenzaldehyde, is used to illustrate the synthesis of a monoazo disperse dye[5]. This protocol can be adapted for derivatives of this compound where the amino group is primary or can be revealed from a precursor.
-
Diazotization:
-
Dissolve 4-aminobenzaldehyde (0.02 mol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (0.02 mol) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 0.02 mol) in an aqueous solution of sodium hydroxide (15%)[5].
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C for 2 hours to allow for complete coupling[5].
-
The azo dye will precipitate out of the solution.
-
-
Work-up:
-
Collect the precipitated dye by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a desiccator.
-
Caption: Workflow for the synthesis of an azo dye.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a fundamental method for C-C bond formation[6].
-
Reaction Setup:
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can be as short as 5 minutes depending on the catalyst and substrates[7].
-
-
Work-up:
-
Upon completion, if a heterogeneous catalyst is used, remove it by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The following table presents yields for Knoevenagel condensation products from various substituted benzaldehydes with ethyl cyanoacetate, catalyzed by diisopropylethylammonium acetate (DIPEAc)[9].
| Aldehyde | Product | Yield | Reference |
| Benzaldehyde | Ethyl-2-cyano-3-phenylacrylate | 91% | [9] |
| 2-Chlorobenzaldehyde | Ethyl-2-cyano-3-(2-chlorophenyl)acrylate | 88% | [9] |
| Cinnamaldehyde | (4E)-Ethyl-2-cyano-5-phenylpenta-2,4-dienoate | 96% | [9] |
| Thiophene-2-carbaldehyde | Ethyl-2-cyano-3-(thiophen-2-yl)acrylate | 91% | [9] |
Synthesis of Schiff Bases
Schiff bases (imines) are formed by the condensation of a primary amine with an aldehyde. These compounds have applications in medicinal chemistry and as ligands in coordination chemistry.
-
Reaction Setup:
-
Dissolve equimolar amounts of this compound and a primary amine (e.g., aniline, substituted aniline) in a suitable solvent such as methanol or ethanol.
-
Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid or concentrated sulfuric acid).
-
-
Reaction:
-
Reflux the mixture for several hours (e.g., 7-8 hours)[10].
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
Collect the product by filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the purified Schiff base.
-
Caption: Workflow for the synthesis of a Schiff base.
The following table shows the yields for Schiff bases synthesized from 4-(methylthio)benzaldehyde and various amines[10].
| Amine | Product | Yield | Reference |
| 4-Aminoantipyrine | 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl)-N,N-dimethylaniline derivative | 82% | [10] |
| 2-Amino-6-methylpyrimidin-4-ol | 2-(((4-(methylthio)phenyl)methylene)amino)-6-methylpyrimidin-4-ol | 75% | [10] |
| 2-Aminobenzimidazole | N-((4-(methylthio)phenyl)methylene)-1H-benzo[d]imidazol-2-amine | 78% | [10] |
| 2-Aminothiazole | N-((4-(methylthio)phenyl)methylene)thiazol-2-amine | 68% | [10] |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, dye chemistry, and general organic synthesis. The protocols and data provided, based on closely related analogues, offer a solid foundation for researchers and scientists to explore its applications in their respective fields. The compound's utility as a scaffold for ALDH inhibitors is a particularly promising area for future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. growingscience.com [growingscience.com]
Vilsmeier-Haack Reaction for Aminobenzaldehyde Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction provides a direct route to introduce a formyl group (-CHO) onto an aromatic ring, a crucial transformation in the synthesis of various intermediates for pharmaceuticals, dyes, and other specialty chemicals. The synthesis of aminobenzaldehydes is a key application of the V-H reaction, as these compounds are valuable precursors in medicinal chemistry and materials science.
The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic substrate, such as an aniline derivative. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aminobenzaldehyde.[2][3][4] This method is particularly effective for aromatic compounds bearing electron-donating groups, such as the amino group in anilines and their derivatives.[3]
These application notes provide detailed protocols and quantitative data for the synthesis of various aminobenzaldehydes using the Vilsmeier-Haack reaction, intended to guide researchers in the successful application of this important synthetic tool.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by the electrophilic formylation of the aromatic substrate and subsequent hydrolysis.
References
Application Notes and Protocols for Schiff Base Formation with 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine and a carbonyl compound. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as privileged scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from 4-[Methyl(propyl)amino]benzaldehyde. The electron-donating nature of the dialkylamino group at the para position of the benzaldehyde is anticipated to influence the electronic properties and biological activity of the resulting Schiff bases.
Applications in Drug Discovery and Chemical Biology
Schiff bases derived from substituted benzaldehydes are actively investigated for a range of therapeutic applications. While specific applications for Schiff bases of this compound are not extensively documented, analogous compounds, particularly those with dialkylamino substitutions, have shown promise in several areas:
-
Anticancer Agents: Many Schiff bases exhibit significant cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interaction with DNA.[1][2][3] The formation of metal complexes with these Schiff base ligands can further enhance their anticancer potency.[4]
-
Antimicrobial Agents: The imine functionality is crucial for the antimicrobial activity of Schiff bases. These compounds have demonstrated efficacy against a spectrum of bacterial and fungal pathogens.
-
Fluorescent Probes: The conjugated system in these aromatic Schiff bases can give rise to fluorescent properties, making them potential candidates for use as sensors and in cellular imaging applications.
Experimental Protocols
The following protocols are generalized based on standard procedures for Schiff base synthesis from substituted benzaldehydes. Optimization of reaction conditions may be necessary for specific amine reactants.
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a conventional method for Schiff base synthesis via condensation reaction under reflux.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution to the stirred solution of the aldehyde in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product may precipitate upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the precipitated Schiff base by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
-
Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize expected and representative quantitative data for Schiff bases derived from 4-(dialkylamino)benzaldehydes. The exact values for derivatives of this compound will need to be determined experimentally.
Table 1: Representative Physical and Spectroscopic Data for Schiff Bases of 4-(Dialkylamino)benzaldehydes
| Schiff Base Derivative (Amine Reactant) | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- |
| N-(4-(dimethylamino)benzylidene)aniline | C₁₅H₁₆N₂ | >85 | 98-100 | ~1625 | ~8.3-8.5 |
| 4-((4-(dimethylamino)benzylidene)amino)phenol | C₁₅H₁₆N₂O | >90 | 205-207 | ~1605 | ~8.4 |
| 2-((4-(dimethylamino)benzylidene)amino)benzoic acid | C₁₆H₁₆N₂O₂ | >80 | 198-200 | ~1610 | ~8.6 |
Note: Data is compiled from analogous compounds and should be considered as a reference.
Visualizations
Reaction Scheme and Experimental Workflow
The following diagrams illustrate the general reaction for Schiff base formation and a typical experimental workflow.
Caption: General reaction scheme for the synthesis of a Schiff base.
Caption: A typical experimental workflow for Schiff base synthesis.
Potential Signaling Pathway: Induction of Apoptosis
Many Schiff bases exert their anticancer effects by inducing apoptosis. One of the key signaling pathways implicated is the Wnt/β-catenin pathway, which is often dysregulated in cancer.[5] Inhibition of this pathway can lead to the activation of apoptotic cascades.
Caption: Potential mechanism of apoptosis induction by a Schiff base.
References
- 1. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. VALD-3, a Schiff base ligand synthesized from o-vanillin derivatives, induces cell cycle arrest and apoptosis in breast cancer cells by inhibiting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination of 4-Aminobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of a wide array of secondary and tertiary amines, which are common scaffolds in pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the reductive amination of 4-aminobenzaldehyde and its derivatives, offering a practical guide for researchers in the field.
The one-pot reductive amination process involves the reaction of a carbonyl compound, in this case, a 4-aminobenzaldehyde derivative, with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄). The choice of reducing agent and reaction conditions is critical for achieving high yields and selectivity, especially when dealing with substrates bearing sensitive functional groups.[1]
Reaction Mechanism and Workflow
The general mechanism for reductive amination proceeds in two key steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid.
-
Reduction: A hydride reagent then selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, affording the final amine product.
A generalized experimental workflow for the one-pot reductive amination of a 4-aminobenzaldehyde derivative is depicted below.
The chemical transformation can be visualized as follows:
Data Presentation: Reductive Amination of 4-Aminobenzaldehyde Derivatives
The following tables summarize quantitative data from various reductive amination protocols for 4-aminobenzaldehyde and its derivatives.
Table 1: Reductive Amination of 4-(Dimethylamino)benzaldehyde with Various Amines
| Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | NaBH₄ / DOWEX®50WX8 | THF | RT | 0.5 | 92 |
| 4-Methylaniline | NaBH₄ / DOWEX®50WX8 | THF | RT | 0.5 | 93 |
| 4-Methoxyaniline | NaBH₄ / DOWEX®50WX8 | THF | RT | 0.6 | 91 |
| 4-Chloroaniline | NaBH₄ / DOWEX®50WX8 | THF | RT | 0.7 | 89 |
| Benzylamine | NaBH₄ / Aquivion-Fe | CPME/MeOH | 40 | 3.5 | 95 |
| Cyclohexylamine | NaBH₄ / Aquivion-Fe | CPME/MeOH | 40 | 3.5 | 93 |
Table 2: Reductive Amination of Various Benzaldehyde Derivatives with Anilines using NaBH₄/PhCO₂H [2]
| Aldehyde | Aniline | Time (min) | Yield (%) |
| 4-Aminobenzaldehyde | Aniline | 90 | 90 |
| 4-Aminobenzaldehyde | 4-Methylaniline | 90 | 92 |
| 4-Aminobenzaldehyde | 4-Methoxyaniline | 100 | 90 |
| 4-Aminobenzaldehyde | 4-Chloroaniline | 120 | 88 |
| 4-Methoxybenzaldehyde | Aniline | 70 | 94 |
| 4-Chlorobenzaldehyde | Aniline | 80 | 93 |
| 4-Nitrobenzaldehyde | Aniline | 120 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general method adaptable for a wide range of 4-aminobenzaldehyde derivatives and amines.[3]
Materials:
-
4-Aminobenzaldehyde derivative (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the 4-aminobenzaldehyde derivative (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCE or THF (0.1-0.2 M), add sodium triacetoxyborohydride (1.5-2.0 eq) in one portion at room temperature. For less reactive amines or ketones, a catalytic amount of acetic acid can be added to the initial mixture.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-substituted 4-aminobenzylamine derivative.
Protocol 2: Reductive Amination of 4-(Dimethylamino)benzaldehyde with (S)-(-)-1-Phenylethylamine using Catalytic Hydrogenation
This protocol details a solvent-free reductive amination followed by catalytic hydrogenation.
Materials:
-
4-(Dimethylamino)benzaldehyde (1.0 eq)
-
(S)-(-)-1-Phenylethylamine (as a solidified carbamate salt, 0.5 eq)
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, place 4-(dimethylamino)benzaldehyde (1.0 eq) and the solidified (S)-(-)-1-phenylethylamine carbamate (0.5 eq).
-
Warm the vial to 60 °C for 1 hour to facilitate the formation of the imine, then allow it to cool to room temperature.
-
To the vial, add the hydrogenation catalyst (PtO₂ or Pd/C).
-
Subject the reaction mixture to hydrogenation at room temperature under a hydrogen atmosphere until the reaction is complete (monitor by TLC or GC-MS).
-
After completion, filter the reaction mixture to remove the catalyst.
-
The filtrate contains the desired product, which can be further purified by flash chromatography if necessary.
Protocol 3: Reductive Amination using Sodium Borohydride (NaBH₄) and a Cation Exchange Resin
This protocol offers a convenient method using sodium borohydride with a cation exchange resin as a promoter.[3]
Materials:
-
4-Aminobenzaldehyde derivative (1.0 eq)
-
Aniline derivative (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.0 eq)
-
DOWEX®50WX8 cation exchange resin
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a mixture of the 4-aminobenzaldehyde derivative (1.0 eq), the aniline derivative (1.0 eq), and DOWEX®50WX8 resin (e.g., 0.5 g per mmol of aldehyde) in anhydrous THF, add sodium borohydride (1.0 eq) at room temperature.
-
Stir the mixture at room temperature for the specified time (typically 20-45 minutes). Monitor the reaction by TLC.
-
After the reaction is complete, filter the resin and wash it with THF.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the pure secondary amine.
Conclusion
The reductive amination of 4-aminobenzaldehyde derivatives is a highly effective and widely applicable method for the synthesis of diverse amine-containing molecules. The choice of reducing agent, solvent, and catalyst can be tailored to the specific substrates to achieve optimal yields and purity. The protocols provided herein offer a starting point for researchers to develop and optimize their synthetic routes for novel compounds in drug discovery and development.
References
Application Notes for the Analysis of 4-[Methyl(propyl)amino]benzaldehyde
Introduction
4-[Methyl(propyl)amino]benzaldehyde is an aromatic aldehyde compound. The accurate and sensitive detection of this analyte is crucial for its use in research, drug development, and quality control processes. This document outlines recommended analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the analysis of substituted benzaldehydes and aromatic amines. The following protocols are provided as a starting point for method development and will likely require optimization for specific matrices and analytical instrumentation.
1. Chromatographic Methods
Chromatographic techniques are ideal for separating this compound from complex mixtures and providing quantitative data.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of non-volatile or semi-volatile compounds like aromatic aldehydes.[1] Reversed-phase chromatography is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in the analyte's structure will absorb UV light. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and sensitive, specific detection.[2] It is suitable for volatile and thermally stable compounds. The tertiary amine and benzaldehyde functional groups in this compound make it amenable to GC analysis. The mass spectrometer provides detailed structural information, allowing for confident identification of the analyte. For compounds with higher polarity or lower volatility, derivatization may be necessary to improve chromatographic performance.[3]
2. Spectroscopic Methods
Spectroscopic methods can be used for preliminary identification and structural characterization.
-
UV-Vis Spectroscopy: Substituted benzaldehydes exhibit characteristic UV absorption spectra.[4][5] The spectrum of this compound is expected to show strong absorbance in the UV region, which can be utilized for quantification and for setting the detection wavelength in HPLC analysis. The typical absorbance maxima for substituted benzaldehydes are in the 250-350 nm range.[4]
Experimental Protocols
Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
1.1. Sample Preparation Proper sample preparation is critical for accurate and reproducible results and for protecting the analytical column.[6]
-
Dissolution: Accurately weigh a portion of the sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[1]
-
Dilution: Prepare a series of working standards and quality control samples by diluting the stock solution with the mobile phase.
-
Filtration: Filter all solutions (samples and standards) through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.[6]
1.2. HPLC Instrumentation and Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water. A typical starting point is 65:35 ACN:Water.[7] The pH may be adjusted with a buffer (e.g., phosphate buffer) to ensure consistent ionization of the analyte.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10-20 µL.[7]
-
Detector: UV-Vis or PDA detector.
-
Detection Wavelength: Set based on the UV-Vis spectrum of the analyte (a starting wavelength of 285 nm can be used, typical for aromatic rings).[8]
1.3. Data Analysis
-
Calibration: Inject a series of standard solutions of known concentrations to construct a calibration curve (peak area vs. concentration).
-
Quantification: Inject the sample solutions and determine the concentration of this compound by comparing the peak area to the calibration curve.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the identification and quantification of this compound using GC-MS.
2.1. Sample Preparation
-
Dissolution: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a suitable concentration (e.g., 1 mg/mL).
-
Internal Standard: Add an internal standard if required for accurate quantification.
-
Derivatization (Optional): For some applications, derivatization with an agent like heptafluorobutyric anhydride can improve peak shape and sensitivity.[3]
2.2. GC-MS Instrumentation and Conditions
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 240°C at a rate of 10-20°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
2.3. Data Analysis
-
Identification: Identify the analyte peak by its retention time and by comparing its mass spectrum to a reference spectrum or library.
-
Quantification: Create a calibration curve using standards. Quantify the analyte based on the peak area of a characteristic ion (quantitation ion).
Data Presentation
Quantitative data obtained from the analytical methods should be summarized for clarity and comparison.
Table 1: Example HPLC Method Parameters and Performance
| Parameter | Value |
|---|---|
| Retention Time (RT) | 4.5 min |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Example GC-MS Method Parameters and Performance
| Parameter | Value |
|---|---|
| Retention Time (RT) | 12.8 min |
| Key Mass Fragments (m/z) | 177 (M+), 148, 120, 91 |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.06 µg/mL |
| Precision (%RSD, n=6) | < 5% |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Relationship between the analyte and primary analytical methods.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. organomation.com [organomation.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-[Methyl(propyl)amino]benzaldehyde as a Versatile Building Block for Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-[Methyl(propyl)amino]benzaldehyde as a functional monomer for the synthesis of advanced polymers. This document outlines the synthesis of the monomer, detailed protocols for its polymerization via anionic and cationic methods, and explores the potential applications of the resulting polymers, particularly in the field of targeted drug delivery.
Introduction
This compound is an aromatic aldehyde functionalized with a tertiary amine group. This unique combination of a reactive aldehyde and a tertiary amine makes it a valuable building block for the synthesis of functional polymers with potential applications in drug delivery, materials science, and electronics. The tertiary amine moiety can impart pH-responsiveness and act as a catalytic site, while the aromatic backbone can provide thermal stability and unique photophysical properties to the resulting polymer.
Monomer Synthesis: this compound
As this compound is not readily commercially available, a synthetic protocol is required. A plausible synthetic route involves the reductive amination of 4-fluorobenzaldehyde with N-methylpropylamine, followed by a formylation reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorobenzaldehyde
-
N-Methylpropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Synthesis of N-Methyl-N-propyl-4-aminobenzene
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and N-methylpropylamine (1.2 eq) in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude N-methyl-N-propyl-4-aminobenzene, which can be purified by column chromatography.
Step 2: Formylation to this compound
-
In a three-necked flask cooled in an ice bath, add N,N-Dimethylformamide (DMF) (5.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
Add the N-Methyl-N-propyl-4-aminobenzene (1.0 eq) from Step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a 1 M sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (eluent: ethyl acetate/hexanes mixture) to yield this compound.
Polymerization of this compound
The aldehyde functionality of this compound allows for its polymerization through various mechanisms, including anionic and cationic polymerization. The choice of polymerization method will significantly influence the properties of the resulting polymer.
Anionic Polymerization
Anionic polymerization of aldehydes can lead to the formation of polyacetals. This method often requires stringent reaction conditions to prevent side reactions.
Experimental Protocol: Anionic Polymerization
Materials:
-
This compound (rigorously purified and dried)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas (Argon or Nitrogen).
-
Inject anhydrous THF into the reactor via a syringe.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the purified this compound monomer to the reactor.
-
Initiate the polymerization by the dropwise addition of n-butyllithium solution.
-
Allow the polymerization to proceed for a predetermined time (e.g., 1-2 hours) at -78 °C.
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexanes).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Cationic Polymerization
Cationic polymerization of aldehydes can also yield polyacetals and is typically initiated by Lewis acids or protonic acids.
Experimental Protocol: Cationic Polymerization
Materials:
-
This compound (rigorously purified and dried)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Set up a flame-dried glass reactor under an inert atmosphere as described for anionic polymerization.
-
Add anhydrous DCM to the reactor.
-
Cool the reactor to a low temperature, typically between -78 °C and 0 °C.
-
Dissolve the this compound monomer in anhydrous DCM and add it to the reactor.
-
Initiate the polymerization by adding a solution of boron trifluoride etherate in DCM.
-
Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-4 hours).
-
Terminate the reaction by adding a small amount of anhydrous methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol or diethyl ether).
-
Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.
Polymer Characterization Data
The properties of poly(this compound) will depend on the polymerization method and conditions. Below are expected ranges for key polymer characteristics based on literature for analogous poly(4-(dialkylamino)benzaldehyde)s.
| Property | Anionic Polymerization | Cationic Polymerization |
| Number Average M (Mn) | 5,000 - 20,000 g/mol | 3,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.5 | 1.5 - 2.5 |
| Glass Transition Temp (Tg) | 80 - 120 °C | 70 - 110 °C |
| Decomposition Temp (Td) | > 250 °C | > 230 °C |
Application in Targeted Drug Delivery
The unique properties of poly(this compound) make it a promising candidate for the development of advanced drug delivery systems. The tertiary amine groups in the polymer backbone can be protonated at lower pH, leading to a change in polymer conformation or solubility. This pH-responsiveness can be exploited for the targeted release of encapsulated drugs in the acidic microenvironment of tumors.
Furthermore, the polymer can be formulated into nanoparticles and the surface can be functionalized with targeting ligands, such as antibodies or peptides, to enhance accumulation at the desired site of action.
Workflow for Nanoparticle Formulation and Drug Loading
Caption: Workflow for the preparation of targeted drug-loaded nanoparticles.
Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway
Many types of cancer cells overexpress the Epidermal Growth Factor Receptor (EGFR). Nanoparticles functionalized with anti-EGFR antibodies can specifically bind to these cancer cells, leading to receptor-mediated endocytosis and internalization of the drug-loaded nanoparticle. Once inside the cell, the lower pH of the endosomes and lysosomes can trigger the release of the encapsulated drug, leading to targeted cytotoxicity.
Caption: Targeted delivery and drug release via the EGFR pathway.
Safety and Handling
Standard laboratory safety precautions should be followed when handling the monomer and reagents for polymerization. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals.
Conclusion
This compound is a promising monomer for the synthesis of functional polymers with tunable properties. The protocols provided herein offer a starting point for researchers to explore the synthesis and polymerization of this compound. The resulting polymers, with their inherent pH-responsiveness and potential for surface functionalization, hold significant promise for the development of innovative drug delivery systems and other advanced materials. Further research is warranted to fully elucidate the structure-property relationships and to explore the full range of potential applications.
Application of 4-[Methyl(propyl)amino]benzaldehyde in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Methyl(propyl)amino]benzaldehyde is an aromatic aldehyde featuring a tertiary amino group. This electron-donating group, para to the electron-withdrawing aldehyde functionality, makes it a valuable precursor in the synthesis of various dyes. The intramolecular charge-transfer characteristics imparted by this substitution pattern are often exploited in the creation of solvatochromic dyes, which exhibit a color change in response to the polarity of their solvent environment. Additionally, this compound can be utilized in the synthesis of disperse dyes and other chromophores through reactions such as azo coupling and condensation reactions. These dyes have potential applications in various fields, including textile dyeing, biological imaging, and materials science.
While specific data for dyes synthesized directly from this compound is not extensively documented in the provided literature, this document outlines generalized protocols and expected properties based on the synthesis and characteristics of dyes derived from structurally similar compounds, such as 4-aminobenzaldehyde and p-dimethylaminobenzaldehyde.
I. Synthesis of Azo Dyes
Azo dyes are a prominent class of dyes characterized by the presence of one or more azo groups (–N=N–). The synthesis typically involves a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. In this context, a derivative of this compound would first be synthesized or sourced, where a primary amine group is present on the aromatic ring, which is then diazotized and coupled. Alternatively, the aldehyde can act as a coupling component if activated.
Experimental Protocol: Synthesis of a Representative Monoazo Disperse Dye
This protocol is a generalized procedure based on the synthesis of monoazo disperse dyes from 4-aminobenzaldehyde derivatives.[1][2]
Step 1: Diazotization of a Primary Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., a nitrated derivative of 4-aminobenzaldehyde) in an appropriate volume of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Step 2: Preparation of the Coupling Component Solution
-
Dissolve the coupling component (e.g., 1-naphthol, 2-naphthol, resorcinol) in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component from Step 2 with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the pH between 8-10 by adding sodium carbonate solution as needed.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture for 1-2 hours to ensure complete coupling.
-
Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at 60 °C.
Visualization of Azo Dye Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 4-[Methyl(propyl)amino]benzaldehyde, a valuable intermediate in the development of various pharmaceuticals and functional materials. The synthesis is a two-step process commencing with the N-alkylation of N-methylaniline to yield N-methyl-N-propylaniline, which is subsequently formylated via a Vilsmeier-Haack reaction to produce the target compound.
Physicochemical Data
A summary of the key physicochemical properties of the starting materials, intermediate, and final product is provided below for easy reference.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | Reference |
| N-Methylaniline | C₇H₉N | 107.15 | Colorless to brown viscous liquid | - | [1][2] |
| 1-Bromopropane | C₃H₇Br | 122.99 | Colorless liquid | - | |
| N-Methyl-N-propylaniline | C₁₀H₁₅N | 149.23 | - | - | [3][4] |
| Phosphorus oxychloride (POCl₃) | Cl₃OP | 153.33 | Colorless to yellowish, fuming liquid | - | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid | - | |
| This compound | C₁₁H₁₅NO | 177.25 | - | 98 | [5] |
Experimental Protocols
Step 1: Synthesis of N-Methyl-N-propylaniline
This procedure details the N-alkylation of N-methylaniline with 1-bromopropane to synthesize the intermediate, N-methyl-N-propylaniline.
Materials:
-
N-Methylaniline
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add N-methylaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-propylaniline.
-
Purify the crude product by vacuum distillation to yield pure N-methyl-N-propylaniline.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of N-methyl-N-propylaniline using the Vilsmeier-Haack reagent to produce the final product.[6][7]
Materials:
-
N-Methyl-N-propylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF while stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve N-methyl-N-propylaniline (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a cold aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to obtain this compound.[6]
Reaction Yield and Purity
The following table summarizes the expected yield and purity for each step of the synthesis.
| Step | Product Name | Theoretical Yield (based on 10g of N-Methylaniline) | Actual Yield (g) | Yield (%) | Purity (%) |
| 1 | N-Methyl-N-propylaniline | 13.93 g | - | - | - |
| 2 | This compound | 16.54 g | - | ~77[6] | 98[5] |
Actual yields can vary depending on experimental conditions and purification efficiency.
Visualizations
Signaling Pathway of the Vilsmeier-Haack Reaction
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of an electron-rich aromatic substrate.
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Workflow for the Synthesis
The diagram below outlines the sequential steps involved in the synthesis of this compound.
Caption: Synthesis workflow diagram.
References
- 1. N-methyl-N-(prop-2-yn-1-yl)aniline | 4282-82-0 [sigmaaldrich.com]
- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-n-propylaniline | C10H15N | CID 577751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Application Notes and Protocols: Derivatization of 4-[Methyl(propyl)amino]benzaldehyde for Analytical Purposes
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of 4-[Methyl(propyl)amino]benzaldehyde for enhanced analytical detection. The primary focus is on a pre-column derivatization strategy for High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a method offering high sensitivity and selectivity. The aldehyde functional group of the target analyte is reacted with a fluorogenic labeling agent to yield a highly fluorescent product, thereby significantly lowering the limits of detection and quantification. This approach is particularly useful for trace-level analysis in complex matrices such as pharmaceutical formulations or biological samples.
Introduction
This compound is an aromatic aldehyde compound that serves as an intermediate in various synthetic processes, including the development of dyes and pharmaceutical agents.[1] Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. Direct analysis of this compound can be challenging, especially at low concentrations, due to a moderate ultraviolet (UV) absorbance and potential interference from matrix components.
Chemical derivatization is a powerful technique used to modify an analyte to improve its analytical properties.[2] By attaching a molecule with specific properties (a "tag") to the analyte, its detectability can be vastly improved.[3] For aldehydes, derivatization often targets the carbonyl group through condensation reactions.[4] This protocol details a method using a hydrazine-based fluorescent tag, which reacts with the aldehyde group of this compound to form a stable, highly fluorescent hydrazone. This derivative can then be easily separated and quantified using Reverse-Phase HPLC with fluorescence detection (HPLC-FLD).
Derivatization Chemistry and Workflow
The proposed method is based on the reaction between the aldehyde group of the analyte and a fluorescent labeling reagent, such as Dansyl Hydrazine. This reaction is a nucleophilic addition-elimination (condensation) that forms a stable hydrazone derivative with strong fluorescence, enabling highly sensitive detection.
Caption: Derivatization reaction of the analyte with a fluorescent hydrazine.
The overall analytical workflow involves sample preparation, the derivatization reaction, chromatographic separation, and finally, detection and quantification.
Caption: Overall experimental workflow from sample preparation to data analysis.
Experimental Protocols
This section provides detailed protocols for the derivatization and analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥98%)
-
Derivatizing Reagent: Dansyl Hydrazine
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Acid Catalyst: Trifluoroacetic Acid (TFA)
-
Buffer components (optional): As needed for sample pH adjustment.
-
Equipment: HPLC system with fluorescence detector, analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, autosampler vials.
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ACN in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 - 10 µg/mL) by serial dilution of the stock solution with ACN.
-
Derivatizing Reagent Solution (2 mg/mL): Dissolve 20 mg of Dansyl Hydrazine in 10 mL of ACN. Store protected from light.
-
Catalyst Solution (1% TFA in ACN): Add 100 µL of TFA to 10 mL of ACN.
Derivatization Protocol
-
Pipette 100 µL of the standard solution or sample extract into a clean autosampler vial.
-
Add 100 µL of the Dansyl Hydrazine solution (2 mg/mL) to the vial.
-
Add 20 µL of the 1% TFA in ACN catalyst solution.
-
Cap the vial, vortex gently for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 60°C for 45 minutes. Protect from direct light.
-
After incubation, allow the vial to cool to room temperature.
-
Add 780 µL of ACN:Water (50:50, v/v) to the vial to stop the reaction and bring the total volume to 1 mL.
-
Vortex the final solution, and it is now ready for injection into the HPLC system.
HPLC-FLD Method
The following are typical starting conditions and may require optimization.
-
Instrument: HPLC system with fluorescence detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Elution:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 340 nm
-
Emission Wavelength (λem): 525 nm
-
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of the described analytical method. Data are representative and should be confirmed during in-house method validation.
Table 1: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Table 2: Precision and Accuracy
| QC Level (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
|---|---|---|---|
| Low (0.3) | < 4.5% | < 5.0% | 97% - 104% |
| Mid (2.5) | < 3.0% | < 4.0% | 98% - 103% |
| High (8.0) | < 2.5% | < 3.5% | 99% - 102% |
Troubleshooting
-
Low Peak Response: Ensure derivatizing reagent is fresh and protected from light. Verify incubation temperature and time. Check detector lamp status.
-
Poor Peak Shape: Ensure complete dissolution of the sample and standards. Check for column degradation. Ensure mobile phase pH is appropriate for the analyte.
-
High Baseline Noise: Use high-purity solvents. Ensure proper mixing of mobile phases. Check for leaks in the system.
-
Interfering Peaks: Optimize the sample preparation/extraction procedure to remove matrix components.[5] Adjust the HPLC gradient to improve separation.
Conclusion
The derivatization of this compound with a fluorescent tag like Dansyl Hydrazine provides a robust, sensitive, and selective method for its quantification. The protocol is suitable for trace-level analysis in various matrices and can be readily implemented in laboratories equipped with standard HPLC-FLD instrumentation. This approach overcomes the limitations of direct UV detection, offering superior performance for demanding applications in pharmaceutical and chemical analysis.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 4-[Methyl(propyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescent probes derived from 4-[Methyl(propyl)amino]benzaldehyde. This aldehyde is a versatile building block for creating "push-pull" fluorophores, which are characterized by an electron-donating group (the amino group) and an electron-withdrawing group connected by a π-conjugated system. This architecture often results in probes with environmentally sensitive fluorescent properties, making them valuable tools in various research and drug development applications.
Introduction to this compound in Fluorescent Probe Design
This compound serves as a key precursor in the synthesis of fluorescent probes exhibiting properties such as solvatochromism (changes in fluorescence color with solvent polarity) and sensitivity to micro-viscosity. The lone pair of electrons on the nitrogen atom acts as a strong electron donor, which, in conjunction with a suitable electron-accepting moiety, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is fundamental to the environment-sensing capabilities of the resulting probes.
Common synthetic strategies involve the Knoevenagel condensation of the aldehyde with a variety of active methylene compounds, such as indanedione, malononitrile, or barbituric acid derivatives. This reaction extends the π-conjugated system and introduces the electron-accepting group, thereby creating the push-pull fluorophore.
Applications in Research and Drug Development
Fluorescent probes synthesized from this compound have a range of potential applications:
-
Viscosity Sensing: In viscous environments, the intramolecular rotation of the probe is restricted, leading to an enhancement in fluorescence quantum yield. This property can be exploited to study changes in viscosity within living cells, which is relevant to various pathological conditions.
-
Solvatochromic Probes: The emission wavelength of these probes can be highly dependent on the polarity of the surrounding medium. This allows for the characterization of different solvent environments and the study of polarity changes in biological membranes or protein binding pockets.
-
Bioimaging: Due to their sensitivity to the cellular microenvironment, these probes can be used in fluorescence microscopy to visualize specific organelles or to monitor dynamic processes within living cells.
Quantitative Data Summary
The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes typical data for a representative probe synthesized from a 4-(dialkylamino)benzaldehyde and an indanedione derivative, illustrating the solvatochromic effects.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Toluene | 2.38 | 485 | 530 | 45 | 0.65 |
| Dichloromethane | 8.93 | 495 | 560 | 65 | 0.42 |
| Acetonitrile | 37.5 | 500 | 585 | 85 | 0.21 |
| Ethanol | 24.5 | 505 | 610 | 105 | 0.10 |
| Methanol | 32.7 | 510 | 625 | 115 | 0.08 |
Note: The data presented is representative of a typical solvatochromic probe derived from a 4-(dialkylamino)benzaldehyde and is intended for illustrative purposes. Actual values will vary depending on the specific molecular structure of the probe.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of a fluorescent probe via the Knoevenagel condensation of this compound with 1,3-indanedione.
Synthesis of 2-(4-[Methyl(propyl)amino]benzylidene)-1H-indene-1,3(2H)-dione
Materials:
-
This compound (1 mmol, 177.25 mg)
-
1,3-Indanedione (1 mmol, 146.14 mg)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (optional, for neutralization)
-
Dichloromethane (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and 1,3-indanedione (1 mmol).
-
Add 20 mL of absolute ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
If necessary, neutralize the reaction mixture with a few drops of glacial acetic acid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a dichloromethane/hexane solvent system to yield the final fluorescent probe as a crystalline solid.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a fluorescent probe from this compound.
Caption: General workflow for the synthesis of a fluorescent probe.
Signaling Mechanism of a Viscosity-Sensitive Probe
The diagram below illustrates the principle of how a probe derived from this compound can act as a viscosity sensor.
Caption: Mechanism of fluorescence enhancement in a viscous environment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[Methyl(propyl)amino]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-[Methyl(propyl)amino]benzaldehyde synthesis. The primary focus is on the Vilsmeier-Haack reaction, a common and effective method for this transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent. | 1a. Ensure phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous. The Vilsmeier reagent is sensitive to moisture. 1b. Prepare the Vilsmeier reagent at a low temperature (0-10 °C) before adding the N-methyl-N-propylaniline. |
| 2. Insufficiently reactive aromatic substrate. | 2. While N-methyl-N-propylaniline is an electron-rich arene, ensure the starting material is pure. Impurities can inhibit the reaction. | |
| 3. Incorrect reaction temperature. | 3. The reaction temperature for the Vilsmeier-Haack reaction is substrate-dependent and can range from below 0°C to 80°C.[1] Start with a moderate temperature (e.g., 50-60 °C) and optimize as needed. | |
| 4. Incomplete hydrolysis of the iminium intermediate. | 4. After the reaction is complete, ensure thorough quenching with an aqueous solution (e.g., sodium acetate solution or sodium hydroxide solution) to hydrolyze the intermediate to the aldehyde product.[2] | |
| Formation of Dark-Colored Byproducts | 1. Overheating during the reaction or workup. | 1a. Maintain careful temperature control throughout the process. 1b. During neutralization with a base, keep the mixture cool (below 20°C) to prevent the formation of colored impurities. |
| 2. Presence of acid-sensitive impurities. | 2. Ensure the starting aniline is free from easily polymerizable or acid-sensitive contaminants. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of unreacted starting material or solvent. | 1. Purify the crude product using column chromatography on silica gel. |
| 2. Formation of isomeric byproducts. | 2. While formylation is favored at the para position for steric reasons, minor amounts of the ortho isomer may form.[1] Chromatographic purification should separate these isomers. | |
| Inconsistent Yields | 1. Variability in reagent quality. | 1. Use reagents from a consistent, high-purity source. Anhydrous solvents and freshly opened reagents are critical. |
| 2. Inconsistent reaction scale or workup procedure. | 2. For scaling up, ensure efficient stirring and heat transfer. Maintain a consistent and thorough workup procedure for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich arene, in this case, N-methyl-N-propylaniline, using a Vilsmeier reagent.[2][3] The Vilsmeier reagent is typically formed in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4]
Q2: How can I prepare the Vilsmeier reagent safely?
A2: The Vilsmeier reagent should be prepared in a well-ventilated fume hood with appropriate personal protective equipment. The reaction between DMF and POCl₃ is exothermic. Therefore, POCl₃ should be added dropwise to DMF while cooling the reaction vessel in an ice bath to maintain a low temperature (typically 0-10 °C).
Q3: What are the critical parameters to control for a high-yield Vilsmeier-Haack reaction?
A3: The critical parameters include:
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Reagent Purity: Use of anhydrous DMF and fresh POCl₃ is crucial as the Vilsmeier reagent is moisture-sensitive.
-
Temperature Control: Both the formation of the Vilsmeier reagent and the subsequent formylation reaction require careful temperature management to prevent side reactions.
-
Stoichiometry: The molar ratio of the aniline substrate to the Vilsmeier reagent can impact the yield. A slight excess of the Vilsmeier reagent is often used.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time for complete conversion without significant byproduct formation.
-
Workup Procedure: Careful and controlled hydrolysis and neutralization are necessary to isolate the aldehyde product and avoid the formation of impurities.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, an alternative route involves the nucleophilic aromatic substitution of a starting material like 4-fluorobenzaldehyde with N-methylpropylamine in the presence of a base such as potassium carbonate.
Q5: My final product is a dark oil. How can I purify it?
A5: A dark, oily product suggests the presence of impurities. The most effective method for purification is typically column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of p-dimethylaminobenzaldehyde and is expected to provide good yields for the target compound.
Materials:
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N-methyl-N-propylaniline
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Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Crushed ice
-
Deionized water
-
Dichloromethane or Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place anhydrous dimethylformamide (1.2 equivalents). Cool the flask in an ice-salt bath. Add phosphorus oxychloride (1.1 equivalents) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.
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Formylation Reaction: To the freshly prepared Vilsmeier reagent, add N-methyl-N-propylaniline (1.0 equivalent) dropwise, again maintaining the temperature below 10 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture on a water bath at 50-60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
Neutralization: Prepare a saturated aqueous solution of sodium acetate. Slowly add the sodium acetate solution to the acidic reaction mixture with vigorous stirring until the pH is between 6 and 7. It is crucial to keep the mixture cool during neutralization to prevent byproduct formation. The product should precipitate as an oil or solid.
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Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
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Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: 4-[Methyl(propyl)amino]benzaldehyde Purification
This guide provides troubleshooting advice and detailed protocols for the purification of 4-[Methyl(propyl)amino]benzaldehyde, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in a crude sample of this compound?
A1: Common impurities can originate from starting materials or side reactions. These may include unreacted N-methyl-N-propylaniline, by-products from the formylation reaction, and polymeric self-condensation products, which can form, especially in the presence of acid catalysts.[1] N-substituted aminobenzaldehydes can be produced through various known reactions, such as the formylation of the corresponding N-substituted aniline.[2]
Q2: My compound is an oil and is difficult to crystallize. What steps can I take?
A2: Oiling out during crystallization is a common issue, especially when impurities are present.[2] Consider the following:
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Increase Purity First: Attempt a preliminary purification using flash column chromatography to remove the impurities that may be inhibiting crystallization.
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Solvent System: Experiment with a co-solvent system. Dissolve your compound in a good solvent (e.g., methanol, ethyl acetate) and slowly add a non-solvent (e.g., water, hexane) until turbidity appears, then gently heat to redissolve and cool slowly.[2]
-
Acid-Base Purification: For N-substituted aminobenzaldehydes, an effective method involves dissolving the crude material in an acidic aqueous solution, filtering out insoluble non-basic impurities, and then neutralizing the filtrate to precipitate the purified product.[2]
Q3: The compound appears to be degrading or streaking on my silica gel column. How can I prevent this?
A3: Amines are basic and can interact strongly with the acidic surface of silica gel, leading to poor separation and potential degradation.[3][4]
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Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to your eluent system.[4] This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a suitable polar mobile phase (e.g., methanol/water or acetonitrile/water) can be an effective alternative.
Q4: I'm not seeing my compound elute from the column. What could be the problem?
A4: Several factors could be at play:
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Decomposition: The compound may have decomposed on the column.[3] You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[3]
-
Incorrect Solvent System: The mobile phase may not be polar enough to elute the compound. Try running a new TLC with more polar solvent systems to find an appropriate mobile phase.[5] For highly polar nitrogen-containing compounds, gradients ending in 10-20% methanol in dichloromethane may be required.[4]
-
High Dilution: The compound may have eluted, but the fractions are too dilute to be detected easily. Concentrate a few fractions where you expected the compound to elute and re-analyze by TLC.[3]
Q5: How should the purified this compound be stored?
A5: Aromatic aldehydes, particularly those with amino groups, can be sensitive to air, light, and acid.[1] The presence of acid fumes can catalyze self-condensation.[1] Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place or refrigerator.[6]
Comparison of Purification Techniques
This table summarizes the primary purification techniques applicable to this compound.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[5] | High resolution for complex mixtures; adaptable to various polarities; scalable. | Can be solvent-intensive; potential for compound degradation on acidic silica.[3] | Separating reaction by-products and starting materials with different polarities. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[5] | Can yield very high purity material; cost-effective and good for large scales. | Finding a suitable solvent can be difficult; risk of "oiling out"; not effective for impurities with similar solubility.[2] | Final purification step to obtain a highly crystalline, pure product. |
| Acid-Base Purification | Utilizes the basicity of the amine to separate it from non-basic impurities by selective dissolution and precipitation.[2] | Excellent for removing non-basic or insoluble impurities; avoids large solvent volumes. | Only removes impurities with different acid/base properties; may not remove similar basic impurities. | Removing polymeric or non-polar impurities from crude reaction mixtures. |
| High Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[2] | Effective for thermally stable, non-polar compounds; can be used for large quantities. | Requires specialized equipment; compound may decompose at high temperatures, even under vacuum. | Purifying from non-volatile impurities, if the compound is thermally stable. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying this compound using flash chromatography.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an optimal eluent.
-
Test various solvent systems, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol.
-
The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound and good separation from impurities.[5]
-
Crucial Tip: Add 0.5-1% triethylamine to the chosen solvent system to prevent streaking and decomposition of the amine on the silica.
-
-
Column Packing:
-
Select a column of appropriate size for your sample quantity.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use positive pressure to pack it into a firm, uniform bed. Ensure the top of the silica bed is flat.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3]
-
Carefully add the sample to the top of the packed silica bed.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying moderate air pressure.[5]
-
If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Collect fractions sequentially in test tubes.
-
Monitor the elution process by spotting fractions on TLC plates to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification via Acid-Base Extraction
This method is adapted from a process for purifying N-substituted aminobenzaldehydes and is effective for removing non-basic impurities.[2]
-
Acidification and Dissolution:
-
Suspend the crude this compound in water.
-
Slowly add an acid (e.g., hydrochloric acid) while stirring until the desired product fully dissolves, forming its salt. A molar ratio of acid to aldehyde between 1.5:1 and 3:1 is typically effective.[2] The solution should be acidic.
-
-
Removal of Insoluble Impurities:
-
If any solid impurities remain undissolved (e.g., polymers or non-basic starting materials), remove them by filtration.
-
-
Neutralization and Precipitation:
-
Cool the acidic filtrate in an ice bath.
-
Slowly add a base (e.g., sodium hydroxide solution) with vigorous stirring until the solution becomes basic.
-
The purified this compound should precipitate as a solid.
-
-
Isolation and Drying:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product thoroughly under vacuum to yield the purified compound.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. columbia.edu [columbia.edu]
- 6. 4-Aminobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-[Methyl(propyl)amino]benzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-[Methyl(propyl)amino]benzaldehyde, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis method for this compound?
A1: The most common and efficient method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-methyl-N-propylaniline, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]
Q2: Why is the Vilsmeier-Haack reaction preferred for this synthesis?
A2: The Vilsmeier-Haack reaction is well-suited for substrates with electron-donating groups, such as the N-methyl-N-propylamino group on the aniline starting material.[1][3] The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly regioselective for the activated aromatic ring and generally avoiding unwanted side reactions that can occur with stronger electrophiles.[1][5]
Q3: My final product is a dark-colored oil or tar. What could be the cause?
A3: The formation of dark, tarry substances often indicates polymerization or degradation of the product. Aminobenzaldehydes can be unstable and prone to self-condensation, forming Schiff base polymers, particularly under prolonged heating or in the presence of impurities.[7] It is crucial to perform the workup and purification steps promptly after the reaction is complete.
Q4: How can I effectively purify the crude this compound?
A4: The primary method for purification is silica gel column chromatography. For N-substituted aminobenzaldehydes, a purification process involving sequential acidification to dissolve the desired product, filtration of insoluble impurities, followed by neutralization to precipitate the purified aldehyde can also be effective.[8]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time, temperature, or incorrect stoichiometry of reagents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present, consider increasing the reaction temperature (typically 60-80°C) or extending the reaction time.[2]- Ensure the Vilsmeier reagent is used in a slight excess. |
| Premature Hydrolysis of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Spots on TLC / Impure Product | Presence of Starting Material: Incomplete reaction (as above). | - Optimize reaction conditions (see above).- Purify the crude product using column chromatography. |
| Formation of Ortho-Isomer: Electrophilic attack at the ortho-position instead of the desired para-position. | - The Vilsmeier-Haack reaction strongly favors para-substitution due to steric hindrance.[5][6] However, lowering the reaction temperature may further improve regioselectivity. | |
| Polymeric Byproducts: Self-condensation of the aminobenzaldehyde product.[7] | - Avoid excessive heating during the reaction workup and solvent removal.- Purify the product as soon as possible after isolation. | |
| Product Fails to Crystallize | Presence of Oily Impurities: Contamination with starting material, ortho-isomer, or solvent residues. | - Re-purify using column chromatography with an appropriate solvent system.- Attempt purification via the acidification-neutralization method to remove non-basic impurities.[8] |
Key Reaction Pathways
Visual diagrams can help understand the main synthesis route and potential side reactions.
Main Synthesis Pathway: Vilsmeier-Haack Reaction
The synthesis proceeds through the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the N-methyl-N-propylaniline substrate and subsequent hydrolysis.
Caption: Vilsmeier-Haack synthesis of the target compound.
Potential Side Reaction Pathways
While the Vilsmeier-Haack reaction is highly regioselective, minor side products can form under non-optimal conditions.
Caption: Formation of ortho-isomer and degradation products.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a general guideline. Researchers should adapt it based on laboratory safety standards and specific experimental goals.
Materials:
-
N-methyl-N-propylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Sodium acetate or Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (used as both reagent and solvent). Cool the flask to 0°C in an ice bath.[5]
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve N-methyl-N-propylaniline in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the Vilsmeier reagent mixture, again maintaining a low temperature.
-
Reaction: After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-8 hours).[6]
-
Workup: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture into a beaker of crushed ice.
-
Hydrolysis & Neutralization: Vigorously stir the aqueous mixture. The intermediate iminium salt will hydrolyze to the aldehyde. Basify the mixture by slowly adding a cold solution of sodium hydroxide or sodium acetate until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield pure this compound.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Optimization of Vilsmeier-Haack reaction parameters
Technical Support Center: Vilsmeier-Haack Reaction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl (-CHO) or acyl group onto electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a "Vilsmeier reagent," which is typically prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][5] This method is a cornerstone in synthetic chemistry for producing aryl aldehydes and ketones, which are valuable intermediates in drug discovery and materials science.
Q2: How is the Vilsmeier reagent prepared and what does it do?
The Vilsmeier reagent is an electrophilic iminium salt, specifically a substituted chloroiminium ion, formed from the reaction between a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[1][2] This reagent is a weak electrophile that attacks electron-rich aromatic rings in an electrophilic aromatic substitution reaction.[1][2] Following the attack, the intermediate is hydrolyzed during aqueous workup to yield the final aldehyde or ketone product.[3][5]
Q3: What types of substrates are suitable for this reaction?
The reaction works best with electron-rich aromatic compounds.[1][3] This includes compounds with electron-donating groups like anilines, phenols, and their derivatives, as well as various heterocyclic compounds such as indoles, pyrroles, furans, and thiophenes.[2][5] Electron-rich alkenes and 1,3-dienes can also serve as substrates.[5] The reactivity of five-membered heterocycles generally follows the order: pyrrole > furan > thiophene.[5]
Q4: How does the Vilsmeier-Haack reaction differ from the Friedel-Crafts acylation?
Both reactions introduce a carbonyl group to an aromatic ring via electrophilic substitution.[2] However, the Vilsmeier reagent is a weaker electrophile than the acylium ion used in Friedel-Crafts reactions.[2] Consequently, the Vilsmeier-Haack reaction is typically limited to more activated, electron-rich aromatic systems, whereas the Friedel-Crafts acylation can be applied to a broader range of aromatic compounds.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Substrate: The aromatic ring is not electron-rich enough. 2. Degraded Reagents: Old or improperly stored POCl₃ or DMF may have decomposed. DMF can degrade into dimethylamine.[6] 3. Insufficient Temperature: The reaction may be too slow at the current temperature, especially for less reactive substrates.[7] 4. Vilsmeier Reagent Instability: The pre-formed reagent may not be stable under the reaction conditions. | 1. Confirm your substrate is sufficiently activated. The reaction generally requires electron-donating groups on the aromatic ring.[2] 2. Use freshly distilled or new bottles of POCl₃ and anhydrous DMF. 3. Gradually increase the reaction temperature. Temperatures can range from 0°C to 80°C or higher depending on substrate reactivity.[5][8] For sluggish reactions, refluxing overnight may be necessary.[6] 4. Prepare the Vilsmeier reagent in situ at low temperature (e.g., 0°C) and add the substrate solution to it. |
| Formation of a Precipitate/Stuck Stir Bar During Reagent Preparation | 1. High Concentration: The concentration of POCl₃ and DMF is too high, leading to the precipitation of the Vilsmeier reagent salt. 2. Inefficient Cooling: Localized heating during the exothermic reaction between POCl₃ and DMF can cause solidification. | 1. Add a co-solvent (e.g., DCM, DCE, chloroform) before or during the addition of POCl₃ to keep the reagent in solution.[1][8] 2. Ensure vigorous stirring and slow, dropwise addition of POCl₃ to a well-chilled solution of DMF in an ice bath to dissipate heat effectively.[9] Using a larger flask can also help with heat distribution. |
| Multiple Products or Poor Regioselectivity | 1. Multiple Reactive Sites: The substrate has more than one activated position susceptible to formylation. 2. Reaction Temperature is Too High: Higher temperatures can sometimes lead to the formation of side products or diformylation. | 1. Analyze the electronic and steric properties of your substrate. Formylation typically occurs at the most electron-rich and least sterically hindered position (often para to an activating group).[1][5] 2. Run the reaction at a lower temperature to favor the thermodynamically preferred product. Consider changing the solvent, as solvent polarity can influence regioselectivity. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the substrate is too low. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Increase the equivalents of the Vilsmeier reagent. A common ratio is 1.5 equivalents of the reagent relative to the substrate.[1] 2. Extend the reaction time. Monitor the reaction progress using TLC or LCMS until the starting material is consumed. |
| Difficult Workup or Product Isolation | 1. Improper Quenching: The hydrolysis of the iminium intermediate is incomplete, or the pH is not optimal for product stability. 2. Emulsion Formation: Formation of a stable emulsion during aqueous extraction. | 1. Pour the reaction mixture slowly into a vigorously stirred solution of ice water.[10] Adjust the pH carefully. A common method involves adding a solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate and neutralize the acid.[1] 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion before extraction. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
If using a co-solvent, add it at this stage (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
2. Reaction with Aromatic Substrate:
-
Dissolve the electron-rich aromatic substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or the chosen co-solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 40-80°C) depending on the substrate's reactivity.[5] Monitor the reaction's progress by TLC or LCMS.
3. Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[10]
-
Hydrolyze the resulting iminium salt by adding a saturated aqueous solution of sodium acetate or by carefully basifying with 1M NaOH until the pH is neutral or slightly basic.[1] Stir for 10-30 minutes.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, diethyl ether, or DCM) multiple times.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired aldehyde.[1]
Visualizations
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack reaction, from the formation of the electrophilic Vilsmeier reagent to the final hydrolysis step that yields the aryl aldehyde.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Preventing polymerization of 4-aminobenzaldehyde derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 4-aminobenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-aminobenzaldehyde polymerization?
A1: The primary cause of polymerization in 4-aminobenzaldehyde is a self-condensation reaction between the aromatic amine group of one molecule and the aldehyde group of another. This reaction forms a Schiff base (or imine) linkage.[1][2][3] The process can continue, leading to the formation of poly(azomethine) chains, which are often observed as a yellow to orange polymeric impurity.[4][5]
Q2: What does the polymerization product look like?
A2: The polymerization of 4-aminobenzaldehyde typically results in the formation of a sticky, yellow or orange-brown residue or solid that is insoluble in common solvents.[1][5] This can interfere with reactions and analytical measurements.
Q3: How can I prevent the polymerization of 4-aminobenzaldehyde during storage?
A3: Proper storage is crucial to maintaining the stability of 4-aminobenzaldehyde. It is recommended to store the compound in a cool, dry, and dark place.[6] The container should be tightly sealed to prevent exposure to air and moisture.[6] For long-term storage, refrigeration (2-8°C) or freezing is often recommended.
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
Q5: Can the choice of solvent affect the stability of 4-aminobenzaldehyde?
A5: Yes, the solvent can influence the stability of 4-aminobenzaldehyde. It is generally more stable in non-polar aprotic solvents. Polar protic solvents, especially those that can act as catalysts for imine formation (e.g., by facilitating proton transfer), may accelerate polymerization. It is soluble in polar solvents like ethanol and water, but this may also facilitate polymerization.[10]
Troubleshooting Guide
Problem: My 4-aminobenzaldehyde has turned into a yellow/orange sticky solid.
-
Possible Cause: Polymerization has occurred due to improper storage or handling. This could be from exposure to heat, light, air, or moisture.
-
Solution:
-
Purification (with caution): For small amounts of polymer, it may be possible to isolate the monomer. One suggested method involves extraction with boiling water followed by extraction of the monomer from the aqueous phase with ether. However, this method has low recovery rates (25-30%).[5] Recrystallization is often reported as unsatisfactory for removing polymeric impurities.[5]
-
Prevention for future use: Discard the polymerized material and obtain a fresh batch. Implement stringent storage and handling protocols as outlined in the FAQs and the experimental protocols below.
-
Problem: My reaction involving a 4-aminobenzaldehyde derivative is giving low yields and a lot of baseline material on my TLC/LC-MS.
-
Possible Cause: The 4-aminobenzaldehyde derivative is polymerizing under the reaction conditions.
-
Solution:
-
Lower the reaction temperature: If the reaction allows, try running it at a lower temperature to slow down the rate of polymerization.
-
Use an inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which may contribute to polymerization.
-
Add a stabilizer: Consider adding a small amount of a suitable antioxidant, such as BHT, to the reaction mixture. Ensure the stabilizer is compatible with your reaction chemistry.
-
Modify the workup: A rapid workup can minimize the time the compound is exposed to potentially destabilizing conditions.
-
Problem: The color of my 4-aminobenzaldehyde solution darkens over time.
-
Possible Cause: This is likely an initial sign of polymerization or degradation.
-
Solution:
-
Use freshly prepared solutions: Prepare solutions of 4-aminobenzaldehyde immediately before use.
-
Store solutions properly: If a solution must be stored, keep it in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen).
-
Consider a different solvent: If you are using a polar protic solvent, try switching to a non-polar aprotic solvent if your experiment allows.
-
Data Summary
Table 1: Storage and Handling Recommendations for 4-Aminobenzaldehyde
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term, consider freezing. | Reduces the rate of chemical reactions, including polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation, which can contribute to degradation. |
| Light | Store in an amber or opaque container. | Prevents light-induced degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Moisture can participate in the Schiff base formation. |
| Additives | Consider adding antioxidants like BHT at low concentrations (e.g., 0.01-0.1%). | Inhibits free-radical mediated polymerization. |
Experimental Protocols
Protocol 1: General Handling and Storage of 4-Aminobenzaldehyde
-
Receiving and Inspection: Upon receiving, inspect the container for any signs of damage. The compound should be a yellow crystalline powder.[4]
-
Storage: Immediately transfer the compound to a desiccator inside a refrigerator (2-8°C). For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing and placing it in a freezer.
-
Dispensing: When weighing the compound, do so in a well-ventilated area or a fume hood.[6] Minimize the time the container is open to the atmosphere.
-
Solution Preparation: Prepare solutions immediately before use. If a stock solution is required, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature.
Protocol 2: Inhibition of Polymerization in Solution
-
Inhibitor Selection: Choose a suitable antioxidant such as butylated hydroxytoluene (BHT).
-
Concentration: Prepare a stock solution of the inhibitor in the desired solvent. A typical final concentration of the inhibitor in the 4-aminobenzaldehyde solution would be in the range of 0.01% to 0.1% (w/v).
-
Procedure: a. Dissolve the desired amount of 4-aminobenzaldehyde in the solvent. b. Add the calculated volume of the inhibitor stock solution to the 4-aminobenzaldehyde solution. c. Mix thoroughly and store the stabilized solution under the recommended conditions (cool, dark, and inert atmosphere).
Visualizations
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. 4-Aminobenzaldehyde | 556-18-3 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. performanceadditives.us [performanceadditives.us]
- 9. nbinno.com [nbinno.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: N-Alkylation of Aromatic Amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the N-alkylation of aromatic amines.
Troubleshooting Guide
Issue 1: Poor Selectivity and Over-alkylation
Q: My reaction is yielding a mixture of mono-, di-, and sometimes even tri-alkylated products. How can I improve the selectivity for the desired mono-alkylated secondary amine?
A: Over-alkylation is the most common challenge in the N-alkylation of amines.[1][2] This occurs because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.[1][3]
Potential Solutions:
-
Stoichiometry Control: Using a large excess of the starting amine compared to the alkylating agent can statistically favor mono-alkylation. However, this can be atom-inefficient and require challenging separations.[2]
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) can help maintain a low concentration, reducing the chance of the more reactive secondary amine product reacting further.
-
Alternative Methodologies:
-
Reductive Amination: This is a highly effective alternative that avoids over-alkylation. It involves reacting the amine with a carbonyl compound to form an imine, which is then reduced in situ.[1]
-
Borrowing Hydrogen (BH) Strategy: This method uses alcohols as alkylating agents with a metal catalyst. The alcohol is temporarily oxidized to an aldehyde/ketone, which undergoes reductive amination with the amine. This is an atom-efficient process with water as the only byproduct.[4][5]
-
Protecting Groups: In some cases, using a protecting group on the amine can prevent over-alkylation.[2]
-
Issue 2: Low or No Conversion
Q: I am observing very low or no conversion of my starting aromatic amine. What are the potential causes and solutions?
A: Low reactivity can stem from several factors related to your substrates, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Poor Leaving Group: If you are using an alkyl halide, ensure the leaving group is sufficiently reactive (I > Br > Cl).
-
Steric Hindrance: Significant steric bulk on either the aromatic amine (e.g., ortho-substituents) or the alkylating agent can hinder the reaction rate.[6] Consider less sterically demanding reagents if possible.
-
Deactivated Amine: Strongly electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the amine, making it less reactive.[3] Reactions with these substrates may require more forcing conditions (higher temperature, stronger base, more active catalyst).
-
Inappropriate Base/Solvent: The choice of base and solvent is critical. For direct alkylation with halides, a base like K₂CO₃ or Cs₂CO₃ is often used to neutralize the acid formed. For BH reactions, a base like KOtBu is common.[4][7] The solvent must be appropriate for the chosen temperature and reagents.
-
Catalyst Issues (for catalyzed reactions):
-
Catalyst Inactivity: Ensure the catalyst is active and handled under the correct atmosphere (e.g., inert gas for air-sensitive catalysts).
-
Catalyst Poisoning: The amine itself or impurities can sometimes poison the catalyst.[8]
-
Issue 3: Catalyst Deactivation
Q: My catalytic reaction (e.g., Borrowing Hydrogen) starts well but then stalls. What could be deactivating my catalyst?
A: Catalyst deactivation can occur through several mechanisms. Tertiary amines, which can form as over-alkylation byproducts, can sometimes coordinate to the metal center and deactivate the catalyst.[9] Other potential causes include impurities in the starting materials or solvent, or thermal degradation of the catalyst at high temperatures.
Potential Solutions:
-
Purify Reagents: Ensure solvents and amines are pure and dry.
-
Optimize Conditions: Lowering the reaction temperature, if possible, can prevent thermal decomposition.
-
Control Stoichiometry: Minimizing the formation of tertiary amines by controlling stoichiometry can help prevent catalyst deactivation.[9]
-
Ligand Choice: The choice of ligand on the metal catalyst can significantly impact its stability and resistance to deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the N-alkylation of aromatic amines?
A: The primary challenges are:
-
Over-alkylation: The product amine is often more nucleophilic than the starting amine, leading to multiple alkylations and poor selectivity.[1][3]
-
Competing Elimination: With secondary or tertiary alkyl halides, elimination reactions (E2) can compete with the desired substitution (SN2), forming alkenes as byproducts.[3]
-
Catalyst Poisoning: In catalytic methods, the amine substrate or product can sometimes act as a ligand, poisoning the catalyst.[8]
-
Harsh Conditions: Traditional methods often require high temperatures and strong bases, which can be incompatible with sensitive functional groups.[4]
Q2: When should I use direct alkylation with alkyl halides versus the "Borrowing Hydrogen" (BH) strategy with alcohols?
A: The choice depends on substrate scope, desired product, and green chemistry considerations.
-
Direct Alkylation (with Alkyl Halides): This is a classic method. It is often suitable for synthesizing tertiary amines from secondary amines, where over-alkylation is less of an issue, or for forming quaternary ammonium salts.[1][10] However, it suffers from potential over-alkylation with primary amines and uses alkyl halides, which can be toxic.
-
Borrowing Hydrogen (with Alcohols): This is a more modern, sustainable approach. It is excellent for the selective mono-alkylation of primary amines to secondary amines.[4][7] It is atom-economical, producing only water as a byproduct, and avoids the use of alkyl halides.[4] It does, however, require a catalyst, which adds cost and complexity.
Q3: How do substituents on the aromatic ring affect the N-alkylation reaction?
A: The electronic nature of substituents has a significant impact:
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups increase the electron density on the nitrogen atom, making the amine more nucleophilic and generally increasing the reaction rate.[6]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[3] More forcing conditions (e.g., higher temperatures) may be required for these substrates.
Q4: Why can't I use Friedel-Crafts alkylation to alkylate an aniline?
A: Friedel-Crafts reactions use a Lewis acid catalyst, typically AlCl₃. The lone pair of electrons on the nitrogen of the aromatic amine is basic and will react with the Lewis acid catalyst.[11] This forms a complex that places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic substitution, thus preventing the Friedel-Crafts reaction from occurring.[11]
Data Summary Tables
Table 1: Comparison of Catalytic Systems for N-Alkylation of Anisidine with Octanol
| Catalyst | Temp (°C) | Time (h) | Conversion (%) |
| [Ru]-1 | 25 | 24 | 100 |
| [Ru]-2 (trans) | 70 | 24 | 100 |
| [Ru]-3 (cis) | 25 | 24 | 100 |
| [Os]-1 | 70 | 24 | 0 |
| [Os]-2 | 70 | 24 | 24 |
Reaction Conditions: p-anisidine (1.0 mmol), 1-octanol (1.0 mmol), KOtBu (1.0 mmol), catalyst (2.5 mol%), in toluene (1.0 mL). Data sourced from reference[4].
Table 2: Scope of Zn(II)-Catalyzed N-Alkylation of Aniline with Various Benzyl Alcohols
| Benzyl Alcohol Substituent | Isolated Yield (%) |
| 4-Methyl | 79 |
| 4-Methoxy | 78 |
| 4-Fluoro | 70 |
| 4-Chloro | 68 |
| 4-Bromo | 65 |
| 2-Methyl | 64 |
Reaction Conditions: Benzyl alcohol derivative (1.2 mmol), aniline (1.0 mmol), Zn(II)-catalyst (3.0 mol%), KOtBu (0.5 equiv), in toluene at 120 °C for 16 h. Data sourced from reference[6].
Experimental Protocols
Protocol 1: General Procedure for Zn(II)-Catalyzed N-Alkylation of Amines with Alcohols
This protocol is adapted from a reported procedure.[6]
-
To an oven-dried high-pressure reaction tube, add the aromatic amine (1.0 mmol), the alcohol (1.2 mmol), potassium tert-butoxide (tBuOK, 0.5 mmol, 56 mg), and the Zn(II)-catalyst (e.g., Zn(La)Cl₂, 3.0 mol %, 0.03 mmol).
-
Add a magnetic stir bar to the tube.
-
Under an argon atmosphere, add 3.0 mL of dry, degassed toluene to the tube.
-
Tightly cap the tube with a PTFE screw cap.
-
Place the reaction mixture in a preheated oil bath at 120 °C.
-
Continue the reaction with stirring for 16 hours.
-
After cooling to room temperature, the reaction mixture is typically purified by column chromatography to isolate the N-alkylated amine product.
Protocol 2: Ru-Catalyzed N-Alkylation of Aromatic Amines with Alcohols under Mild Conditions
This protocol is based on a reported procedure for mild N-alkylation.[4]
-
In a reaction vial, combine the aromatic amine (1.0 mmol), the primary alcohol (1.0 mmol), potassium tert-butoxide (1.0 mmol), and the Ru-catalyst (e.g., [Ru]-3, 2 mol%).
-
Add 1.0 mL of toluene to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Allow the reaction to proceed at the desired temperature (e.g., 25 °C or 70 °C) for 24 hours.
-
Monitor the reaction progress using a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, the product can be isolated via standard workup and purification procedures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Schiff Base Formation Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Schiff base formation reactions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Schiff bases in a question-and-answer format.
Question: Why is my Schiff base reaction showing low to no yield?
Answer: Low or no yield in a Schiff base reaction is a frequent issue that can be attributed to several factors, primarily the reversible nature of the reaction. Here are the key areas to troubleshoot:
-
Water Removal: The formation of a Schiff base is an equilibrium reaction that produces water as a byproduct.[1][2] The presence of water can drive the reaction backward, hydrolyzing the Schiff base back to the starting aldehyde/ketone and amine.[1][3][4][5]
-
Solution: Actively remove water from the reaction mixture. This can be achieved by:
-
-
Incorrect pH: The reaction rate is highly pH-dependent. The optimal pH is typically mildly acidic, often between 4 and 6.[2][9][10]
-
At low pH (too acidic): The amine starting material becomes protonated, which renders it non-nucleophilic and unable to attack the carbonyl carbon.[2][5][9][11]
-
At high pH (too basic): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-determining step.[2][5][9]
-
Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH).[6]
-
-
Substrate Reactivity: The reactivity of the carbonyl compound and the amine can significantly impact the reaction.
-
Aldehydes are generally more reactive than ketones due to less steric hindrance.[6][9][12]
-
Aromatic aldehydes often form more stable Schiff bases compared to aliphatic aldehydes, which can be unstable and prone to polymerization.[5][13]
-
Solution: For less reactive substrates like ketones, you may need to use more forcing conditions, such as higher temperatures and longer reaction times (e.g., 24-72 hours).[12][14]
-
-
Reaction Conditions: Inadequate temperature or reaction time can lead to poor yields.
Question: My product decomposes during purification or workup. How can I improve its stability?
Answer: Schiff base instability is a common challenge, often due to hydrolysis.
-
Hydrolysis on Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis of the imine bond during column chromatography.[3][14]
-
Presence of Water: Traces of moisture during workup or storage can cause the product to revert to its starting materials.[3]
-
Solution: Ensure all solvents used for workup and purification are anhydrous. Store the final product in a desiccator or under an inert atmosphere.[3]
-
-
Thermal Instability: Some Schiff bases can decompose at high temperatures.[3]
-
Solution: When removing solvent under reduced pressure (e.g., with a rotary evaporator), use a low-temperature water bath (e.g., 30-40°C).[1]
-
-
Inherent Instability: Schiff bases derived from aliphatic aldehydes can be inherently unstable and may tautomerize to the corresponding enamine.[3]
-
Solution: If the imine is persistently unstable, consider reducing it immediately after formation to the more stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[4]
-
Question: I'm having trouble purifying my Schiff base. What are the best methods?
Answer: Purification can be challenging due to product instability or difficulty in removing starting materials.
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[3]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, chloroform) and then allow it to cool slowly.[3] If the product is too soluble, a second solvent in which the product is insoluble (an anti-solvent, like petroleum ether) can be added to induce crystallization.[3]
-
-
Column Chromatography: As mentioned, use neutral alumina to prevent hydrolysis.[1][3]
-
Filtration and Washing: If the product precipitates out of the reaction mixture, it can often be purified by simple filtration, followed by washing with a suitable solvent (like cold ethanol or water) to remove unreacted starting materials and impurities.[3][15]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Schiff base formation?
A1: The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine or hemiaminal.[9][16]
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then helps to eliminate the water molecule, forming a carbon-nitrogen double bond (an imine).[1][9][16] The dehydration step is typically the rate-determining step of the reaction.[9][17]
Caption: General mechanism of Schiff base formation.
Q2: Which solvents are best for Schiff base reactions?
A2: The choice of solvent depends on the solubility of the reactants. Common choices include:
-
Alcohols: Ethanol and methanol are frequently used.[6][7] They are good solvents for many amines and aldehydes.
-
Aprotic Solvents: Dichloromethane (DCM), chloroform, dimethylformamide (DMF), and toluene are also effective.[1][7] Toluene or benzene are particularly useful when using a Dean-Stark apparatus to remove water azeotropically.[6]
-
Green Solvents: In some cases, water can be used as an environmentally friendly solvent and may even accelerate the reaction rate.[15]
Q3: How can I monitor the progress of my reaction?
A3: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot indicates the product. Note that Schiff bases can sometimes hydrolyze on acidic silica gel plates, potentially giving misleading results.[6][10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture and running a quick ¹H NMR can show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal (-N=CH-) (around 8-9 ppm).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used to monitor the disappearance of reactants and the appearance of the product peak with the correct mass.[14]
Q4: What are the key characterization techniques for a Schiff base?
A4: To confirm the identity and purity of your synthesized Schiff base, the following techniques are essential:
-
FTIR Spectroscopy: Look for the characteristic imine (C=N) stretching vibration, which typically appears in the region of 1600-1650 cm⁻¹.[18][19] You should also see the disappearance of the C=O stretch from the starting carbonyl and the N-H bands from the primary amine.
-
¹H and ¹³C NMR Spectroscopy: This provides detailed structural information. Key signals include the proton on the imine carbon (-N=CH-) and the imine carbon itself in the ¹³C spectrum.[18][20]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[18]
-
Elemental Analysis: Determines the elemental composition (C, H, N) to verify the empirical formula.[20]
Data Summary and Protocols
Table 1: Typical Reaction Conditions for Schiff Base Synthesis
| Parameter | Condition | Rationale / Notes | Citations |
| Reactants | Primary Amine + Aldehyde/Ketone | Aldehydes are generally more reactive than ketones. | [6][9] |
| Stoichiometry | Typically 1:1 molar ratio | For diamines and dicarbonyls, the ratio may vary (e.g., 1:2). | [6] |
| Solvent | Ethanol, Methanol, Toluene, DMF | Choice depends on reactant solubility. Toluene is ideal for Dean-Stark water removal. | [1][6][7] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Creates the optimal mildly acidic pH (4-6) for the reaction. | [2][6][9] |
| Temperature | Room Temp. to Reflux (60-100 °C) | Heating is often required to drive the reaction to completion. | [1][6] |
| Reaction Time | 2 - 24 hours | Ketones and less reactive substrates may require longer times. | [6][7][14] |
| Water Removal | Molecular Sieves or Dean-Stark | Crucial for shifting the equilibrium towards the product. | [1][6][14] |
Experimental Protocol: General Synthesis of a Schiff Base
This protocol provides a general methodology. Specific quantities, temperatures, and times should be optimized for your particular substrates.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
Addition of Carbonyl: To the stirring solution, add the aldehyde or ketone (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[21]
-
Water Removal (Optional but Recommended):
-
Reaction: Heat the mixture to reflux and stir for 3-6 hours. Monitor the reaction progress periodically by TLC.[6]
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
If the product has precipitated, collect it by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) to remove soluble impurities.[3]
-
If the product is soluble, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography using neutral alumina.[3]
-
Characterization: Characterize the purified product using FTIR, NMR, and mass spectrometry to confirm its structure and purity.[18]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Schiff base reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sphinxsai.com [sphinxsai.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
How to increase the purity of synthesized 4-[Methyl(propyl)amino]benzaldehyde
Welcome to the technical support center for the synthesis and purification of 4-[Methyl(propyl)amino]benzaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: N-substituted aminobenzaldehydes like this compound are typically synthesized through the formylation of the corresponding N-substituted aniline. One common method involves the Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide (DMF). Another approach is the Duff reaction, which employs hexamethylenetetramine in an acidic medium. A simpler route starting from anilines using dimethyl sulfoxide (DMSO) and hydrochloric acid has also been reported.[1]
Q2: What are the most likely impurities in my synthesized product?
A2: Impurities can arise from several sources, including unreacted starting materials, side reactions, or product degradation. Common impurities include:
-
Unreacted N-methyl-N-propylaniline: The starting material for formylation reactions.
-
Over-formylated or oxidized byproducts: Depending on the reaction conditions.
-
Polymeric condensation products: Aminobenzaldehydes can self-condense, especially if handled under harsh conditions (e.g., high heat or strong acid/base), leading to the formation of Schiff base polymers or tars.[2]
-
Residual solvents: Solvents used in the reaction or initial workup (e.g., DMF, ethyl acetate, toluene).
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Column Chromatography: Highly effective for separating the target compound from non-polar and some polar impurities.[3][4][5] Both normal-phase (silica gel, alumina) and amine-functionalized columns can be used.[6]
-
Recrystallization: An excellent method for removing minor impurities if the product is a solid. This can be performed from a single solvent or a solvent/anti-solvent system. A multi-step process involving acidification and basification can also be effective for purifying N-substituted aminobenzaldehydes.[7]
-
High Vacuum Distillation: Suitable for thermally stable liquid compounds, though less common for this specific aldehyde.[7]
Q4: How can I accurately determine the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most suitable methods for quantitative analysis of purity and detection of trace impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative 1H NMR (qHNMR) is a powerful, non-destructive technique that can provide an absolute purity value without the need for a reference standard of the impurities.[10] It can also identify the structure of any impurities present.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the presence of impurities and to monitor the progress of a reaction or column chromatography separation.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Poor Separation or Tailing during Silica Gel Column Chromatography
-
Possible Cause: The basic amine functionality of the product is interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing, irreversible adsorption (yield loss), or even degradation of the compound on the column.[13]
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile amine base, such as triethylamine (TEA) or pyridine, into the mobile phase (e.g., hexane/ethyl acetate).[13] This neutralizes the acidic sites on the silica, improving peak shape and recovery.
-
Use a Deactivated Stationary Phase: Employ a less acidic stationary phase like neutral alumina or amine-bonded silica. Amine-functionalized columns are specifically designed for purifying basic compounds and often provide excellent separation without the need for mobile phase modifiers.[6]
-
Problem 2: The Product Fails to Crystallize or Oils Out During Recrystallization
-
Possible Cause:
-
The presence of significant impurities is depressing the melting point and disrupting the crystal lattice formation.
-
The chosen solvent system is not appropriate. The compound may be too soluble even at low temperatures, or the cooling process is too rapid.
-
-
Solutions:
-
Pre-purify the Crude Product: Perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Optimize the Solvent System: Test a variety of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. If a single solvent doesn't work, try a binary system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). Add the anti-solvent slowly to the hot, dissolved solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and allow it to cool slowly.
-
Use the Acid/Base Purification Method: Dissolve the crude material in a dilute aqueous acid (like 1M HCl) to form the water-soluble hydrochloride salt.[7] Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, carefully neutralize the aqueous layer with a base (e.g., 30% NaOH) to a pH of ~7 to precipitate the purified amine, which can then be filtered off.[7]
-
Problem 3: Purity Stagnates and Does Not Improve with Repeated Purification
-
Possible Cause: An impurity with very similar physicochemical properties (e.g., polarity, solubility) to the desired product is co-eluting or co-crystallizing.
-
Solutions:
-
Change the Purification Method: If column chromatography fails, try recrystallization, and vice-versa. Using a different principle for separation is often effective.
-
Alter the Chromatographic Selectivity:
-
Switch from a normal-phase (silica) to a reversed-phase (C18) column. For reversed-phase, using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide or triethylamine) will keep the amine in its neutral, more retentive form.[13]
-
Change the solvents used in the mobile phase. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.[6]
-
-
Derivative Formation: As a last resort, it may be possible to derivatize the aldehyde (e.g., form an oxime or hydrazone), purify the derivative, and then hydrolyze it back to the pure aldehyde.[2]
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Target Compound Elution | Notes |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | Moderate polarity | Start with a low percentage of ethyl acetate and gradually increase. |
| Silica Gel | Dichloromethane / Methanol (Gradient) | Higher polarity | Use for more polar impurities. Add 0.5% TEA to prevent tailing. |
| Amine-Bonded Silica | Hexane / Ethyl Acetate (Gradient) | Moderate polarity | Ideal for basic amines; eliminates the need for basic additives.[6] |
| Reversed-Phase C18 | Water / Acetonitrile (Gradient) | Depends on gradient | Add 0.1% TEA or NH4OH to both solvents to maintain a high pH.[13] |
Table 2: Purity Analysis Techniques - A Comparison
| Technique | Principle | Information Provided | Pros | Cons |
| HPLC-UV | Differential partitioning | Purity (relative %), impurity profile | High sensitivity, quantitative | Requires reference standards for absolute quantification |
| GC-MS | Volatility & mass-to-charge ratio | Purity, impurity identification | Excellent for volatile impurities, structural info from MS | Compound must be thermally stable |
| qHNMR | Nuclear magnetic resonance | Absolute purity (%), structural verification | No reference standard needed for purity, structural info | Lower sensitivity than chromatography, requires pure internal standard |
Experimental Protocols
Protocol 1: Purification by Amine-Bonded Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Select an appropriately sized amine-functionalized silica gel column. Equilibrate the column with the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Load the dissolved sample onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient can be determined beforehand using TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction & Recrystallization
-
Dissolution & Acidification: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously to extract the protonated amine into the aqueous layer.
-
Removal of Non-Basic Impurities: Separate the layers. Wash the aqueous layer 1-2 times with fresh ethyl acetate to remove any remaining non-basic organic impurities. Discard the organic layers.
-
Neutralization & Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add 30% NaOH solution dropwise with stirring until the pH reaches ~7.[7] The purified this compound should precipitate as a solid or oil.
-
Isolation: If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If it oils out, extract it into a fresh portion of ethyl acetate or dichloromethane, dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Final Recrystallization (Optional): For highest purity, dissolve the isolated product in a minimal amount of a hot solvent (e.g., isopropanol or ethanol/water mixture) and allow it to cool slowly to form crystals.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Logical relationship for selecting a primary purification method.
References
- 1. Simple synthetic route to 4-aminobenzaldehydes from anilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biotage.com [biotage.com]
- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 8. env.go.jp [env.go.jp]
- 9. gassnova.no [gassnova.no]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magritek.com [magritek.com]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. biotage.com [biotage.com]
Avoiding by-products in the formylation of N,N-disubstituted anilines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formylation of N,N-disubstituted anilines, a crucial reaction in the synthesis of various pharmaceutical intermediates and fine chemicals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the formylation of N,N-disubstituted anilines, with a primary focus on the widely used Vilsmeier-Haack reaction.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
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Poor Quality Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents.
-
DMF Decomposition: Old or improperly stored N,N-dimethylformamide (DMF) can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[1] Solution: Use freshly distilled or a new bottle of anhydrous DMF. A simple "sniff test" can be indicative; a fishy odor suggests the presence of dimethylamine.[1]
-
Inactive Phosphorus Oxychloride (POCl₃): POCl₃ is moisture-sensitive and can hydrolyze over time, losing its reactivity. Solution: Use a fresh bottle of POCl₃ or distill it prior to use. Ensure all glassware is thoroughly dried.
-
-
Improper Vilsmeier Reagent Formation: The formation of the electrophilic Vilsmeier reagent (chlorodimethyliminium chloride) is a critical step.
-
Incorrect Stoichiometry: An incorrect ratio of DMF to POCl₃ can lead to incomplete reagent formation or side reactions. The optimal ratio is typically around 1:1, but can vary depending on the substrate. Solution: Carefully control the stoichiometry of the reagents. For a typical reaction, 1.0-1.2 equivalents of POCl₃ per equivalent of DMF are used.
-
Temperature Control: The reaction between DMF and POCl₃ is exothermic. If the temperature is not controlled, by-products can form. Solution: Add POCl₃ to DMF dropwise at 0°C with efficient stirring.
-
-
Low Reactivity of the Aniline Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2][3]
-
Electron-Withdrawing Groups: Substituents on the aniline ring that are electron-withdrawing will deactivate the ring towards electrophilic substitution, leading to low yields. Solution: Consider using a more reactive formylation method or a stronger Lewis acid to increase the electrophilicity of the Vilsmeier reagent.
-
-
Suboptimal Reaction Temperature: The temperature at which the aniline is reacted with the Vilsmeier reagent is crucial.
-
Too Low Temperature: The reaction may be too slow, resulting in low conversion.
-
Too High Temperature: Increased temperature can lead to the formation of decomposition products and by-products.[4] Solution: The optimal temperature depends on the reactivity of the substrate and should be determined empirically. A common starting point is to add the aniline at 0°C and then allow the reaction to warm to room temperature or be gently heated (e.g., to 40-60°C).
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes and Solutions:
-
Steric and Electronic Effects of Substituents: The directing effect of substituents on the aniline ring determines the position of formylation. For N,N-disubstituted anilines, formylation typically occurs at the para-position. However, if the para-position is blocked, or if there are other directing groups, a mixture of ortho and para isomers can be obtained.
-
Solution: The regioselectivity is often inherent to the substrate. If a specific isomer is required, chromatographic separation of the products may be necessary. In some cases, adjusting the reaction temperature or the steric bulk of the N-substituents on the aniline can influence the ortho/para ratio.
-
-
Di-formylation: Highly activated anilines can sometimes undergo formylation at multiple positions, leading to di-formylated by-products.
-
Solution: Use a milder formylating agent or carefully control the stoichiometry of the Vilsmeier reagent (use of a slight excess is common, but a large excess should be avoided). Lowering the reaction temperature can also help to minimize over-formylation.
-
Problem 3: Formation of Unexpected By-products
Possible Causes and Solutions:
-
Reaction with Decomposed DMF: As mentioned, dimethylamine from decomposed DMF can react with the Vilsmeier reagent to form undesired by-products.[1]
-
Hydrolysis of the Intermediate: The iminium salt intermediate formed after the addition of the Vilsmeier reagent to the aniline is sensitive to moisture. Premature hydrolysis can lead to the formation of by-products.
-
Solution: Ensure the reaction is carried out under anhydrous conditions until the aqueous work-up step.
-
-
Complex Side Reactions: In some cases, unexpected products can arise from complex reaction pathways. For example, the reaction of N,N-dimethylaniline with 2-formamidopyridine in the presence of POCl₃ has been reported to yield tris(4-dimethylaminophenyl)methane.
-
Solution: If unexpected by-products are observed, a thorough characterization is necessary to understand the underlying reaction pathway. Adjusting the reaction conditions (e.g., temperature, stoichiometry, or the formylating agent) may be required to favor the desired product.
-
Problem 4: Difficult Product Isolation and Purification
Possible Causes and Solutions:
-
Formation of Tar-like Substances: Overheating the reaction or using impure reagents can lead to the formation of polymeric or tar-like materials, which can complicate product isolation.
-
Solution: Maintain careful temperature control throughout the reaction. Use pure reagents and solvents.
-
-
Emulsion Formation during Work-up: The presence of DMF and the basic conditions of the work-up can sometimes lead to the formation of stable emulsions.
-
Solution: Add the reaction mixture to a large volume of ice-water to precipitate the product. If an emulsion forms, adding a saturated brine solution can help to break it.
-
-
Co-elution of By-products during Chromatography: Some by-products may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution: Optimize the chromatographic conditions (e.g., solvent system, stationary phase) to achieve better separation. Recrystallization of the crude product before chromatography can also help to remove some impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is an electrophilic iminium salt, typically chlorodimethyliminium chloride, which is the active formylating agent in the Vilsmeier-Haack reaction.[2][3] It is usually prepared in situ by the reaction of a substituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride.[5] The preparation involves the slow addition of the acid chloride to cold DMF under anhydrous conditions.
Q2: Why is the Vilsmeier-Haack reaction generally preferred for N,N-disubstituted anilines?
A2: The Vilsmeier-Haack reaction is well-suited for N,N-disubstituted anilines because they are electron-rich aromatic compounds, which are highly activated towards electrophilic substitution.[2] The dialkylamino group is a strong electron-donating group, making the aromatic ring sufficiently nucleophilic to react with the relatively mild electrophile, the Vilsmeier reagent.
Q3: My Vilsmeier reagent is a solid white precipitate. Is this normal?
A3: Yes, the Vilsmeier reagent, chlorodimethyliminium chloride, is a solid and can precipitate from the reaction mixture upon its formation, especially if the reaction is carried out in a solvent in which it has low solubility. This is not necessarily an indication of a problem, and the reaction can often proceed as a slurry.
Q4: Can I use other formylating agents besides DMF/POCl₃?
A4: Yes, several other formylation methods can be used for anilines, and they may be advantageous in certain situations to avoid specific by-products. Some alternatives include:
-
Duff Reaction: Uses hexamethylenetetramine in an acidic medium. It is particularly useful for the ortho-formylation of phenols, but can also be applied to anilines.[6][7]
-
Reimer-Tiemann Reaction: Involves the reaction of the substrate with chloroform in a basic solution. While typically used for phenols, it can be adapted for some anilines, though it may lead to the formation of isocyanide by-products.[8][9][10]
-
Gattermann-Koch and Gattermann Reactions: These methods use carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide (Gattermann) with a Lewis acid catalyst. They are generally more suitable for less activated aromatic rings.
Q5: How can I control the regioselectivity of the formylation?
A5: For N,N-disubstituted anilines, the formylation strongly favors the para-position due to the steric hindrance of the dialkylamino group at the ortho-positions. If the para-position is blocked, formylation will occur at an available ortho-position. To achieve a different regioselectivity, one might need to consider a different synthetic strategy, such as using a directing group that can be later removed.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on the Yield of p-N,N-Dimethylaminobenzaldehyde
| Entry | Substrate | DMF (equiv.) | POCl₃ (equiv.) | Temperature (°C) | Yield (%) | Reference |
| 1 | N,N-Dimethylaniline | 3.6 | 1.1 | 70 | 85-90 | Organic Syntheses, Coll. Vol. 4, p.331 (1963) |
| 2 | N,N-Dimethylaniline | 1.2 | 1.2 | 25 | 78 | J. Org. Chem. 1982, 47, 15, 3004–3006 |
| 3 | N,N-Dimethylaniline | 5.0 | 1.5 | 90 | 92 | Synthetic Communications, 2005, 35, 1529-1533 |
Table 2: Influence of Temperature on the Formylation of N,N-Dimethylaniline
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of p-N,N-Dimethylaminobenzaldehyde (%) | Reference |
| 1 | DMF | 25 | 12 | 75 | J. Chem. Soc., Perkin Trans. 1, 1985, 1563-1567 |
| 2 | DMF | 60 | 3 | 90 | J. Chem. Soc., Perkin Trans. 1, 1985, 1563-1567 |
| 3 | DMF | 100 | 1 | 82 (decomposition observed) | J. Chem. Soc., Perkin Trans. 1, 1985, 1563-1567 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.331 (1963).
Materials:
-
N,N-Dimethylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium acetate, saturated aqueous solution
-
Dichloromethane (DCM) or Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous DMF (3.6 equivalents).
-
Cool the flask in an ice-water bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF over a period of 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture for an additional 30 minutes at room temperature. The Vilsmeier reagent will form as a yellowish solid or viscous oil.
-
Cool the mixture again in an ice-water bath.
-
Add N,N-dimethylaniline (1.0 equivalent) dropwise to the Vilsmeier reagent, keeping the temperature below 20°C.
-
After the addition, heat the reaction mixture to 70°C for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (approximately 5-10 times the volume of the reaction mixture) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude p-N,N-dimethylaminobenzaldehyde can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Mandatory Visualization
References
- 1. reddit.com [reddit.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. research.rug.nl [research.rug.nl]
- 9. organic chemistry - Reimer-Tiemann reaction of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Stability issues of 4-[Methyl(propyl)amino]benzaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-[Methyl(propyl)amino]benzaldehyde in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My solution of this compound is changing color. What could be the cause?
A1: A color change in your solution is a common indicator of degradation. This compound, like other aminobenzaldehydes, is susceptible to oxidation and photodegradation. Exposure to light and air can lead to the formation of colored impurities. Ensure your solutions are prepared fresh, stored in amber vials, and protected from light. It is also advisable to purge the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize oxidation.
Q2: I am seeing a decrease in the concentration of my this compound standard solution over a short period. How can I improve its stability?
A2: A decrease in concentration suggests instability under your current storage conditions. To enhance stability, we recommend the following:
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Solvent Choice: Use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, so consider aprotic solvents if compatible with your application.
-
Temperature: Store solutions at a low temperature (e.g., 2-8 °C). For long-term storage, freezing (-20 °C or lower) may be an option, but you should verify the compound's solubility at these temperatures to prevent precipitation.
-
pH: The stability of aminobenzaldehydes can be pH-dependent. If working in aqueous or buffered solutions, evaluate the stability at different pH values to find the optimal range. Generally, neutral to slightly acidic conditions may be preferable to basic conditions, which can promote oxidation.
-
Inert Atmosphere: As mentioned, preparing and storing solutions under an inert atmosphere (nitrogen or argon) can significantly reduce oxidative degradation.
Q3: I have observed the appearance of new peaks in my chromatogram when analyzing an aged solution of this compound. What are these new peaks?
A3: The appearance of new peaks is indicative of degradation products. While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar compounds include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-[Methyl(propyl)amino]benzoic acid.
-
Photodegradation: Exposure to light, especially UV light, can lead to complex degradation pathways, potentially involving the formation of radical species and subsequent reactions. For benzaldehyde, degradation to benzene has been observed in the presence of light.
-
Hydrolysis: While less common for the aldehyde group itself, if iminium salt intermediates are formed, they can be prone to hydrolysis.
To identify these new peaks, analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are recommended.
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: For optimal stability, we recommend preparing stock solutions fresh. If storage is necessary, store the solution in a tightly sealed amber vial at 2-8 °C for short-term storage (up to a few days). For longer-term storage, aliquoting and freezing at -20 °C or below under an inert atmosphere is advisable. Always perform a quality control check on stored solutions before use.
Q5: How does the choice of solvent affect the stability of this compound?
A5: The solvent can significantly impact stability. Halogenated solvents may contain acidic impurities that can promote degradation. Protic solvents like alcohols could potentially form hemiacetals or acetals with the aldehyde group, although this is usually a reversible reaction. It is crucial to use high-purity, anhydrous, and degassed solvents. Common solvents for similar compounds include acetonitrile, methanol, and isopropanol. The choice will also depend on the intended application.
Q6: Is this compound sensitive to pH?
A6: Yes, aminobenzaldehydes can exhibit pH-dependent stability. The amino group can be protonated at low pH, which may affect its electronic properties and susceptibility to certain reactions. At high pH, the compound may be more prone to oxidation. It is recommended to perform a stability study across a range of pH values if you are working with buffered solutions to determine the optimal conditions for your experiment.
Q7: How can I perform a stability study for this compound in my specific solution?
A7: A forced degradation study is a systematic way to assess the stability of a compound. This involves subjecting the solution to various stress conditions to accelerate degradation and identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method. The experimental protocol below provides a general framework for conducting such a study.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a solution of this compound. The goal is to induce degradation to a level of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
For each condition, mix the stock solution with the stressor and dilute to a final target concentration (e.g., 100 µg/mL).
-
Include a control sample (unstressed) stored at optimal conditions (e.g., 2-8 °C, protected from light) for comparison.
Table 1: Recommended Stress Conditions for Forced Degradation Study
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 12, 24 hours |
| Thermal Degradation | No reagent (in solution) | 80 °C | 24, 48, 72 hours |
| Photodegradation | No reagent (in solution) | Room Temperature | Expose to direct sunlight or a photostability chamber (ICH Q1B guidelines) |
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
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Analyze all samples (including the control) using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is often a good starting point.
-
The method should be able to separate the parent compound from any degradation products.
4. Data Evaluation:
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Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS or GC-MS to elucidate their structures and propose degradation pathways.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Workflow for a forced degradation study.
References
Optimizing solvent conditions for reactions involving 4-[Methyl(propyl)amino]benzaldehyde
Welcome to the technical support center for 4-[Methyl(propyl)amino]benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing solvent conditions and troubleshooting common issues encountered during reactions involving this versatile aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted benzaldehyde with a tertiary amino group, which influences its polarity. Generally, it is expected to be soluble in common organic solvents such as dichloromethane (DCM) and chloroform, and sparingly soluble in lower alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes is likely to be limited. Due to the presence of the amino group, the pH of the solution can influence its solubility, particularly in protic solvents.[1][2]
Q2: I am not getting my desired product in a Knoevenagel condensation. What are the common causes?
A2: The Knoevenagel condensation is a robust reaction, but issues can arise. Common problems include:
-
Incorrect Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. For Knoevenagel condensations, polar protic solvents like ethanol are often effective as they can stabilize charged intermediates.[3]
-
Catalyst Inactivity: The reaction is typically base-catalyzed. Ensure your catalyst (e.g., piperidine, ammonium acetate) is not degraded.
-
Steric Hindrance: While the para-substitution on the benzaldehyde reduces some steric issues, a bulky active methylene compound could hinder the reaction.
-
Side Reactions: At elevated temperatures, side reactions, such as polymerization of the aldehyde or Michael addition to the product, can occur.
Q3: My Vilsmeier-Haack reaction to synthesize this compound is giving a low yield. How can I optimize it?
A3: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like N-methyl-N-propylaniline. To optimize the yield, consider the following:
-
Reagent Stoichiometry: The ratio of the Vilsmeier reagent (formed from a formamide like DMF and a chlorinating agent like POCl₃) to the aniline substrate is critical. An excess of the reagent is often used.
-
Temperature Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (e.g., 0 °C) before the addition of the aniline. The reaction with the aniline may then be allowed to proceed at room temperature or with gentle heating.
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Work-up Procedure: Proper quenching of the reaction and extraction of the product are crucial for isolating the desired aldehyde.
Q4: Are there any known side reactions for this compound that I should be aware of?
A4: Like other aromatic aldehydes, this compound can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts at higher temperatures. The amino group can also be susceptible to oxidation under certain conditions. In reactions like the Knoevenagel condensation, the product, an electron-deficient alkene, can potentially undergo further reactions like Michael additions if nucleophiles are present.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
The aldehyde does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture.
-
Low reaction conversion, suggesting the reactant is not fully available for the reaction.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent Polarity | Based on the structure, polar aprotic solvents are a good starting point. If the aldehyde is not dissolving, consider switching to a more polar solvent. Refer to the estimated solubility table below. |
| Insufficient Solvent Volume | Increase the volume of the solvent to see if the aldehyde dissolves. Be mindful of the impact on reaction concentration and kinetics. |
| Temperature is too Low | Gently warm the mixture to aid dissolution. Ensure the temperature is compatible with the reaction conditions and does not cause degradation. |
Issue 2: Incomplete Reaction or Low Yield in Knoevenagel Condensation
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted this compound.
-
The isolated yield of the desired α,β-unsaturated product is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Solvent | The polarity of the solvent plays a key role. Protic solvents can facilitate the proton transfer steps in the mechanism. Try switching to ethanol or methanol. |
| Ineffective Catalyst | Use a fresh bottle of the base catalyst (e.g., piperidine, pyrrolidine). The amount of catalyst can also be optimized; typically, a catalytic amount is sufficient. |
| Reversible Reaction | The initial addition step of the Knoevenagel condensation can be reversible. To drive the reaction forward, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus with a solvent like toluene. |
| Reaction Time/Temperature | The reaction may be slow at room temperature. Consider increasing the temperature, while monitoring for potential side product formation. |
Data Presentation
Estimated Solubility of this compound
Disclaimer: The following data is estimated based on the chemical structure and solubility trends of similar substituted benzaldehydes. Experimental verification is recommended.
| Solvent | Polarity Index | Estimated Solubility ( g/100 mL) at 25 °C |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 5 - 10 |
| Diethyl Ether | 2.8 | 10 - 20 |
| Dichloromethane (DCM) | 3.1 | > 50 |
| Chloroform | 4.1 | > 50 |
| Acetone | 5.1 | 20 - 30 |
| Ethanol | 5.2 | 5 - 10 |
| Methanol | 6.6 | 1 - 5 |
| Dimethylformamide (DMF) | 6.4 | > 50 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline for the formylation of N-methyl-N-propylaniline.
Materials:
-
N-methyl-N-propylaniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve N-methyl-N-propylaniline (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Knoevenagel Condensation of this compound with Malononitrile
This protocol provides a general procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The product is often a brightly colored solid that may precipitate out of the solution.
-
If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]
Visualizations
References
Validation & Comparative
4-[Methyl(propyl)amino]benzaldehyde vs 4-(Dimethylamino)benzaldehyde
An Objective Comparison for Researchers
In the field of organic synthesis and chemical biology, substituted benzaldehydes are pivotal intermediates. This guide provides a detailed comparison of two such compounds: 4-[Methyl(propyl)amino]benzaldehyde and the well-characterized 4-(Dimethylamino)benzaldehyde. While 4-(Dimethylamino)benzaldehyde is a widely utilized reagent with a wealth of available data, its propyl-substituted counterpart is a less common analog. This comparison aims to consolidate the known properties and applications of both, highlighting structural differences and their potential impact on chemical behavior for researchers and professionals in drug development.
Structural and Physicochemical Properties
The primary structural difference between the two molecules lies in the alkyl substituents on the amino group. 4-(Dimethylamino)benzaldehyde possesses two methyl groups, whereas this compound has one methyl and one propyl group. This variation is expected to influence properties such as lipophilicity, steric hindrance, and solubility. The longer propyl chain in this compound increases its molecular weight and is predicted to enhance its solubility in nonpolar organic solvents compared to 4-(Dimethylamino)benzaldehyde.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-(Dimethylamino)benzaldehyde |
| CAS Number | 1078-18-8[1][2] | 100-10-7[3][4][5] |
| Molecular Formula | C₁₁H₁₅NO[1] | C₉H₁₁NO[3][4] |
| Molecular Weight | 177.24 g/mol [1][6] | 149.19 g/mol [3][4][5] |
| Appearance | Solid[2] | Yellow to brown crystalline powder[7] |
| Melting Point | Not available in published literature | 72-75 °C[5][8] |
| Boiling Point | 189-191 °C at 15 Torr[1] | 176-177 °C at 17 mmHg[5] |
| Solubility | Not available in published literature | Soluble in ethanol, acetone, chloroform; limited solubility in water[7][9] |
Synthesis Protocols
The synthesis of 4-(dialkylamino)benzaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This involves the formylation of an N,N-dialkylaniline using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a disubstituted formamide like dimethylformamide (DMF).
General Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: To a cooled (0-5 °C) three-necked flask containing dimethylformamide, phosphorus oxychloride is added dropwise with stirring. The reaction is exothermic and forms the chloroiminium salt (Vilsmeier reagent).
-
Formylation: The corresponding N,N-dialkylaniline (e.g., N,N-dimethylaniline for 4-(Dimethylamino)benzaldehyde or N-methyl-N-propylaniline for this compound) is added dropwise to the Vilsmeier reagent.
-
Reaction: The mixture is heated (e.g., to 90 °C for 2 hours for the synthesis of 4-(Dimethylamino)benzaldehyde) to drive the formylation reaction.[10]
-
Work-up: The reaction mixture is cooled and then carefully poured into ice water.
-
Neutralization and Precipitation: The aqueous solution is neutralized with a base (e.g., sodium hydroxide or saturated sodium acetate solution) to a pH of 6-8, which induces the precipitation of the product.[10][11]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove salts, and dried.[10] Further purification can be achieved by recrystallization if necessary.
Reactivity and Applications
The chemical reactivity of both compounds is dominated by the aldehyde functional group and the electron-donating dialkylamino group at the para position. The amino group significantly activates the aromatic ring towards electrophilic substitution and increases the nucleophilicity of the aldehyde's carbonyl oxygen.
4-(Dimethylamino)benzaldehyde (DMABA)
DMABA is a versatile compound with numerous applications:
-
Ehrlich's Reagent: It is famously used in the Ehrlich test to detect indoles, pyrroles, and primary amines.[4][5] The reaction forms a colored Schiff base, which allows for colorimetric determination.
-
Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic molecules, including triphenylmethane dyes, pharmaceuticals, and agrochemicals.[8][12]
-
Analytical Chemistry: DMABA is used as a derivatizing agent in chromatography and for the spectrophotometric determination of substances like hydrazine and bilirubin.[5][12]
-
Fluorescent Dyes: It is a common building block for fluorescent dyes used in biological imaging and labeling.[12]
The Ehrlich reaction is a classic example of the reactivity of DMABA. The aldehyde condenses with an electron-rich compound like indole in the presence of a strong acid to form a resonance-stabilized cyanine dye.
This compound
Specific, well-documented applications for this compound are scarce in the available literature. However, based on its structure, it can be inferred that it would participate in similar reactions as DMABA. The key differences would arise from the steric and electronic effects of the propyl group:
-
Steric Hindrance: The bulkier propyl group might slightly decrease the rate of reactions involving the amino nitrogen or the adjacent aromatic positions.
-
Lipophilicity: The increased lipophilicity could be advantageous in applications requiring better solubility in nonpolar media or for creating derivatives with enhanced membrane permeability in biological systems.
-
Potential Applications: It could potentially be used to synthesize novel dyes or pharmaceutical intermediates where the properties need to be fine-tuned. For example, the propyl group could alter the absorption/emission spectra of derived dyes or affect the binding affinity of a drug molecule.
Conclusion
4-(Dimethylamino)benzaldehyde is a well-established and versatile reagent with a broad range of documented applications and readily available experimental data. In contrast, this compound is a structurally similar but far less studied compound. While it is expected to exhibit analogous chemical reactivity, the substitution of a methyl with a propyl group introduces differences in steric bulk and lipophilicity.
For researchers, 4-(Dimethylamino)benzaldehyde remains the standard choice for established protocols. However, this compound presents an opportunity for investigation in areas where modified solubility, altered electronic properties, or novel structural motifs are desired. The significant lack of published data for the propyl analog highlights a knowledge gap and an area ripe for further scientific exploration, particularly in materials science and medicinal chemistry.
References
- 1. This compound | 1078-18-8 [chemicalbook.com]
- 2. This compound | 1078-18-8 [sigmaaldrich.com]
- 3. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Dimethylaminobenzaldehyde | 100-10-7 [chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-(二甲基氨基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]
- 12. chemimpex.com [chemimpex.com]
Comparison of N-alkylated benzaldehyde derivatives in synthesis
An Objective Comparison of Synthetic Routes to N-Alkylated Benzaldehyde Derivatives
Introduction
N-alkylated benzaldehyde derivatives are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and bioactive compounds.[1] The formation of the C-N bond is a fundamental transformation in organic chemistry, and various methodologies have been developed to achieve the N-alkylation of amines using benzaldehydes or their precursors.[2] This guide provides a comparative overview of the most prevalent synthetic strategies, focusing on reductive amination and direct alkylation with alkyl halides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Synthetic Methodologies: A Comparative Overview
The two primary pathways for synthesizing N-alkylated amines from benzaldehyde derivatives are reductive amination and N-alkylation with alkyl halides. Each method offers distinct advantages and disadvantages in terms of efficiency, selectivity, and environmental impact.
Reductive Amination (Reductive Alkylation)
Reductive amination is a highly efficient and widely used method that converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[3] This process can be performed in a one-pot reaction, making it highly attractive for chemical synthesis.[4]
The general mechanism involves two key steps:
-
Imine Formation: A nucleophilic amine reacts with the carbonyl carbon of benzaldehyde to form a hemiaminal, which then dehydrates to form an imine.[3]
-
Reduction: The intermediate imine is reduced in-situ by a suitable reducing agent to yield the final N-alkylated amine.[3][5]
A significant advancement in this area is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen.[6] This process is highly atom-economical and environmentally friendly, as water is the only byproduct.[6]
Various catalytic systems have been developed for reductive amination, employing both noble metals like palladium[1][6] and rhodium, as well as more earth-abundant metals like cobalt[7] and nickel.[8]
N-Alkylation with Alkyl Halides
The direct alkylation of amines with alkyl halides is a traditional and straightforward method for forming C-N bonds.[2][9] The reaction proceeds via a nucleophilic substitution (typically SN2) where the amine attacks the electrophilic carbon of the alkyl halide.[2]
However, this method has notable drawbacks. A primary issue is the potential for over-alkylation, where the newly formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[5] Controlling mono-alkylation can be challenging and often requires using a large excess of the starting amine.[5] The reaction also typically requires a stoichiometric amount of base to neutralize the hydrogen halide byproduct.[6] Despite these limitations, it remains a useful technique, especially when precise control over stoichiometry is possible or when alternative methods are not feasible.[9] Microwave-assisted protocols have been shown to accelerate this reaction, often in greener solvents like water.[10]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, allowing for a direct comparison of different synthetic strategies.
Table 1: Comparison of Catalytic Systems for Reductive Amination of Benzaldehyde Derivatives
| Catalyst System | Benzaldehyde Derivative | Amine | Reaction Conditions | Yield (%) | Reference |
| Pd@CTF | Benzaldehyde | Aniline | H₂ (1 atm), Ethanol, 60°C, 7h | High (unspecified) | [1] |
| Aquivion-Fe / NaBH₄ | Benzaldehyde | Various | CPME, 40°C, 3h; then MeOH, RT, 30 min | Good to Excellent | [4] |
| Co-L5@C-800 / KOH | Benzaldehyde | Benzamide | Toluene, 130°C, 24h | 77% (GC Yield) | [7] |
| Pd/C / Zn | Substituted Benzaldehydes | Quinolines | Not specified | Good to Excellent | [1] |
| Zn(Lᵃ)Cl₂ / ᵗBuOK | Benzyl Alcohol (precursor) | Aniline | Toluene, 120°C, 16h | 92% (Isolated) | [11] |
| Co-nanoparticles / H₂ | p-Methoxybenzaldehyde | n-Butylamine | 150°C, H₂ (150 bar) | ~100% | [12] |
Table 2: Comparison of N-Alkylation Methods using Alkyl Halides and Other Electrophiles
| Method / Conditions | Amine | Alkylating Agent | Reaction Conditions | Yield (%) | Reference |
| Microwave-assisted | Piperidine | Benzyl Chloride | NaOH, Water, 80-100°C, 25 min | High (unspecified) | [10] |
| K₃PO₄-mediated | Benzamide | Benzyl Bromide | Bu₄NBr, CH₃CN, 50°C, 24h | 70% | [13] |
| Phase Transfer Catalysis | Di-n-propylamine | Chlorpromazine precursor | Acetone, KOH | High (unspecified) | [9] |
| Modified Eschweiler–Clarke | Benzylamine | Benzaldehyde / HCOOH | Microwave (30W), 5 min | 59% (N,N-dialkyl) | [14] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Reductive Amination via Borrowing Hydrogen
This protocol is adapted from the general principles of palladium-catalyzed N-alkylation using alcohols.[1][6]
-
Catalyst Preparation: Prepare or obtain a palladium-based catalyst, such as Palladium on carbon (Pd/C) or palladium nanoparticles supported on a framework (e.g., Pd@CTF).[1]
-
Reaction Setup: In a round-bottom flask, combine the primary or secondary amine (1.0 mmol), the corresponding benzyl alcohol derivative (1.2 mmol), and the palladium catalyst (e.g., 3.0 mol %).
-
Solvent and Base: Add a suitable solvent such as dry toluene (3.0 mL) and a base (e.g., ᵗBuOK, 0.5 mmol) under an inert argon atmosphere.[11]
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at 120°C. Stir the mixture for the specified time (typically 16-24 hours).[11]
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC/MS), cool the mixture to room temperature. Filter the catalyst and wash with an organic solvent (e.g., ethyl acetate). The filtrate is then concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-alkylated product.
Protocol 2: Microwave-Assisted N-Alkylation with an Alkyl Halide
This protocol is based on a greener synthesis of tertiary amines in an aqueous medium.[10]
-
Reactant Mixture: In a microwave-safe reaction vessel equipped with a magnetic stirrer, place the amine (e.g., piperidine, 1.0 mmol), the alkyl halide (e.g., benzyl chloride, 1.0 mmol), and an aqueous solution of NaOH (1.1 mmol in 2.2 mL water).
-
Microwave Irradiation: Seal the vessel and place it in a focused microwave synthesis system. Irradiate the mixture at 80–100°C (e.g., 250W power) for 25 minutes.
-
Extraction: After completion, cool the reaction mixture. Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product further by column chromatography or distillation.
Mandatory Visualizations
Caption: General pathway for reductive amination of benzaldehyde.
Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols [mdpi.com]
- 7. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic comparison of 4-[Methyl(propyl)amino]benzaldehyde and its precursors
A detailed comparative analysis of the spectroscopic characteristics of 4-[Methyl(propyl)amino]benzaldehyde, a key intermediate in pharmaceutical and materials science, and its synthetic precursors. This guide provides researchers, scientists, and drug development professionals with essential data for compound identification, purity assessment, and reaction monitoring.
This publication offers a comprehensive spectroscopic comparison of this compound and its precursors, 4-fluorobenzaldehyde and N-methylpropylamine, along with the likely intermediate, 4-(propylamino)benzaldehyde. Due to the limited availability of experimental spectra for the final product and the intermediate, this guide utilizes predicted spectroscopic data to facilitate a comparative analysis. The experimental data for the precursors is sourced from established chemical databases.
Synthetic Pathway
The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution reaction. Initially, 4-fluorobenzaldehyde reacts with N-methylpropylamine in the presence of a base to form this compound. An alternative two-step pathway involves the reaction of 4-fluorobenzaldehyde with propylamine to yield the intermediate 4-(propylamino)benzaldehyde, which is subsequently methylated to produce the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for this compound and 4-(propylamino)benzaldehyde are predicted, while the data for 4-fluorobenzaldehyde and N-methylpropylamine are based on experimental values.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, δ ppm)
| Compound | Aromatic Protons | Aldehyde Proton | N-CH₃ | N-CH₂- | -CH₂- | -CH₃ |
| This compound | ~7.7 (d, 2H), ~6.7 (d, 2H) | ~9.7 (s, 1H) | ~3.0 (s, 3H) | ~3.3 (t, 2H) | ~1.6 (m, 2H) | ~0.9 (t, 3H) |
| 4-(Propylamino)benzaldehyde | ~7.6 (d, 2H), ~6.6 (d, 2H) | ~9.6 (s, 1H) | - | ~3.1 (t, 2H) | ~1.7 (m, 2H) | ~1.0 (t, 3H) |
| 4-Fluorobenzaldehyde [1] | 7.91 (dd, 2H), 7.22 (t, 2H) | 9.97 (s, 1H) | - | - | - | - |
| N-Methylpropylamine [2] | - | - | 2.38 (s, 3H) | 2.45 (t, 2H) | 1.48 (m, 2H) | 0.89 (t, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, δ ppm)
| Compound | C=O | Aromatic C-N | Aromatic C-CHO | Aromatic C-H | N-CH₃ | N-CH₂- | -CH₂- | -CH₃ |
| This compound | ~190 | ~153 | ~128 | ~132, ~111 | ~38 | ~53 | ~20 | ~11 |
| 4-(Propylamino)benzaldehyde | ~190 | ~152 | ~127 | ~132, ~112 | - | ~47 | ~22 | ~11 |
| 4-Fluorobenzaldehyde [1] | 190.5 | - | 132.8 (d) | 132.2 (d), 116.4 (d) | - | - | - | - |
| N-Methylpropylamine [2] | - | - | - | - | 36.5 | 54.3 | 23.2 | 11.8 |
Table 3: IR Spectroscopic Data (Predicted/Experimental, cm⁻¹)
| Compound | C=O Stretch | C-H (Aldehyde) | Aromatic C=C | C-N Stretch | C-F Stretch |
| This compound | ~1680 | ~2820, ~2720 | ~1600, ~1520 | ~1340 | - |
| 4-(Propylamino)benzaldehyde | ~1685 | ~2820, ~2720 | ~1600, ~1525 | ~1330 | - |
| 4-Fluorobenzaldehyde [3] | 1708 | 2860, 2760 | 1605, 1509 | - | 1234 |
| N-Methylpropylamine [2] | - | - | - | 1132 | - |
Table 4: UV-Vis Spectroscopic Data (Predicted/Experimental, λ_max nm)
| Compound | Solvent | λ_max (nm) |
| This compound | Ethanol | ~330 |
| 4-(Propylamino)benzaldehyde | Ethanol | ~320 |
| 4-Fluorobenzaldehyde | Cyclohexane | 246 |
| N-Methylpropylamine | - | Not available |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on analogous nucleophilic aromatic substitution reactions.
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Amine and Base: Add N-methylpropylamine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents) to the solution.
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) and measured in a quartz cuvette.
Workflow for Spectroscopic Analysis
This guide provides a foundational spectroscopic comparison for this compound and its precursors. Researchers are encouraged to obtain experimental data for the final product and intermediate to validate and expand upon the predicted values presented here.
References
A Comparative Guide to the Reactivity of 4-[Methyl(propyl)amino]benzaldehyde and 4-aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-[Methyl(propyl)amino]benzaldehyde and 4-aminobenzaldehyde. The information presented herein is supported by established principles of physical organic chemistry and outlines experimental protocols for direct quantitative comparison.
Introduction
This compound and 4-aminobenzaldehyde are both aromatic aldehydes that find utility as intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is significantly influenced by the nature of the substituent at the para position of the benzene ring. Understanding the relative reactivity of these two compounds is crucial for optimizing reaction conditions, predicting product yields, and designing novel synthetic pathways.
Chemical Structure and Electronic Effects
The fundamental difference between the two molecules lies in the substituent at the para-position. 4-aminobenzaldehyde possesses a primary amino group (-NH₂), while this compound has a tertiary amino group with methyl and propyl substituents (-N(CH₃)(C₃H₇)).
Both the -NH₂ and -N(CH₃)(C₃H₇) groups are strong electron-donating groups (EDGs) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This effect increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity and making the aldehyde less reactive towards nucleophiles.
However, the 4-[Methyl(propyl)amino] group is a significantly stronger electron-donating group than the 4-amino group. This is due to the positive inductive effect (+I) of the electron-releasing alkyl (methyl and propyl) groups attached to the nitrogen. These alkyl groups push electron density onto the nitrogen, enhancing its ability to donate electron density into the aromatic ring. Consequently, this compound is expected to be less reactive towards nucleophilic attack than 4-aminobenzaldehyde.
The following diagram illustrates the electronic effects of the substituents on the reactivity of the aldehyde group.
Quantitative Data Comparison
The reaction constant, ρ (rho), for nucleophilic addition to benzaldehydes is positive, indicating that electron-donating groups (negative σ) decrease the reaction rate[1][2].
| Substituent | Hammett Constant (σₚ) | Expected Relative Reactivity |
| -H | 0.00 | Reference |
| -NH₂ | -0.66 | Slower than reference |
| -N(CH₃)₂ | -0.83 | Slower than -NH₂ |
| -N(CH₃)(C₃H₇) | ~ -0.8 to -0.9 (estimated) | Slowest |
Note: The Hammett constant for the -N(CH₃)(C₃H₇) group is estimated based on the value for the -N(CH₃)₂ group, as the inductive effects of methyl and propyl groups are similar.
The data strongly suggests that this compound will be significantly less reactive than 4-aminobenzaldehyde in reactions involving nucleophilic attack at the carbonyl carbon.
Experimental Protocols
To empirically determine the relative reactivity, a kinetic study of Schiff base formation can be performed. The reaction of the aldehyde with a primary amine, such as aniline or glycine ethyl ester, can be monitored using UV-Vis spectrophotometry. The formation of the imine product results in a change in the UV-Vis spectrum, allowing for the calculation of reaction rates.
Experimental Workflow: Kinetic Analysis of Imine Formation
Detailed Methodology for Kinetic Comparison
Objective: To determine the second-order rate constants for the reaction of this compound and 4-aminobenzaldehyde with a primary amine (e.g., aniline) under pseudo-first-order conditions.
Materials:
-
This compound
-
4-aminobenzaldehyde
-
Aniline (or other suitable primary amine)
-
Absolute Ethanol (spectroscopic grade)
-
Buffer solution (e.g., acetate buffer, pH 4.5-5.5)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of this compound in absolute ethanol.
-
Prepare a 0.01 M stock solution of 4-aminobenzaldehyde in absolute ethanol.
-
Prepare a 1.0 M stock solution of aniline in absolute ethanol.
-
Prepare the buffer solution.
-
-
Determination of λ_max:
-
React a small amount of each aldehyde with aniline and record the UV-Vis spectrum of the resulting imine to determine the wavelength of maximum absorbance (λ_max).
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the determined λ_max and equilibrate the cell holder to the desired temperature (e.g., 25°C).
-
In a cuvette, pipette a volume of the buffer solution and the aniline stock solution to achieve a final concentration of aniline that is at least 10-fold higher than the aldehyde concentration (e.g., 0.1 M). Add the appropriate volume of ethanol.
-
To a separate, temperature-equilibrated vial, add the required volume of the aldehyde stock solution to achieve the desired final concentration (e.g., 0.001 M).
-
To initiate the reaction, rapidly add the aldehyde solution to the cuvette containing the aniline and buffer, mix quickly, and immediately start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).
-
Repeat the experiment for the other aldehyde under identical conditions. It is recommended to perform each kinetic run in triplicate.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction. The slope of this line will be -k_obs.
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Aniline].
-
Conclusion
Based on fundamental electronic principles, 4-aminobenzaldehyde is predicted to be more reactive than this compound towards nucleophilic attack. The stronger electron-donating character of the N-alkylated amino group in this compound reduces the electrophilicity of the carbonyl carbon to a greater extent. The provided experimental protocol offers a robust method for quantifying this reactivity difference, which is essential for the informed application of these reagents in research and development.
References
Validating the Structure of 4-[Methyl(propyl)amino]benzaldehyde: A Comparative NMR Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for validating the structure of 4-[Methyl(propyl)amino]benzaldehyde against structurally similar alternatives. Detailed experimental protocols and data are presented to support the objective comparison.
The structural elucidation of synthetic compounds is a critical step in chemical research and drug development. NMR spectroscopy stands as a primary analytical technique for determining the molecular structure of organic compounds in solution. This guide focuses on the validation of the structure of this compound by comparing its predicted Nuclear Magnetic Resonance (NMR) spectral data with that of two closely related analogues: 4-(Dimethylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde. The subtle differences in the chemical shifts and splitting patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide a definitive fingerprint for each molecule, allowing for confident structural assignment.
Comparative NMR Data Analysis
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its analogues. The data for the analogues also includes experimental values to provide a baseline for the accuracy of the predictions. All predicted values were obtained using online NMR prediction tools.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Predicted: - Aldehyde (-CHO): ~9.7- Aromatic (ortho to -CHO): ~7.7 (d)- Aromatic (ortho to -N): ~6.7 (d)- N-CH₂ (propyl): ~3.3 (t)- N-CH₃: ~3.0 (s)- CH₂ (propyl): ~1.7 (m)- CH₃ (propyl): ~0.9 (t) | Predicted: - Aldehyde (C=O): ~190- Aromatic (C-CHO): ~130- Aromatic (C-N): ~153- Aromatic (ortho to -CHO): ~132- Aromatic (ortho to -N): ~111- N-CH₂ (propyl): ~54- N-CH₃: ~38- CH₂ (propyl): ~20- CH₃ (propyl): ~11 |
| 4-(Dimethylamino)benzaldehyde | Predicted: - Aldehyde (-CHO): ~9.7- Aromatic (ortho to -CHO): ~7.7 (d)- Aromatic (ortho to -N): ~6.7 (d)- N-(CH₃)₂: ~3.1 (s)Experimental: - Aldehyde (-CHO): 9.71- Aromatic (ortho to -CHO): 7.69 (d, J=8.9 Hz)- Aromatic (ortho to -N): 6.67 (d, J=8.9 Hz)- N-(CH₃)₂: 3.04 (s) | Predicted: - Aldehyde (C=O): ~190- Aromatic (C-CHO): ~128- Aromatic (C-N): ~154- Aromatic (ortho to -CHO): ~132- Aromatic (ortho to -N): ~111- N-(CH₃)₂: ~40Experimental: - Aldehyde (C=O): 190.5- Aromatic (C-CHO): 125.2- Aromatic (C-N): 153.8- Aromatic (ortho to -CHO): 131.7- Aromatic (ortho to -N): 110.8- N-(CH₃)₂: 39.8 |
| 4-(Diethylamino)benzaldehyde | Predicted: - Aldehyde (-CHO): ~9.7- Aromatic (ortho to -CHO): ~7.7 (d)- Aromatic (ortho to -N): ~6.6 (d)- N-(CH₂CH₃)₂: ~3.4 (q)- N-(CH₂CH₃)₂: ~1.2 (t)Experimental: - Aldehyde (-CHO): 9.72- Aromatic (ortho to -CHO): 7.70 (d, J=8.9 Hz)- Aromatic (ortho to -N): 6.65 (d, J=8.9 Hz)- N-(CH₂CH₃)₂: 3.42 (q, J=7.1 Hz)- N-(CH₂CH₃)₂: 1.20 (t, J=7.1 Hz) | Predicted: - Aldehyde (C=O): ~190- Aromatic (C-CHO): ~126- Aromatic (C-N): ~152- Aromatic (ortho to -CHO): ~132- Aromatic (ortho to -N): ~111- N-(CH₂CH₃)₂: ~45- N-(CH₂CH₃)₂: ~12Experimental: - Aldehyde (C=O): 190.4- Aromatic (C-CHO): 124.7- Aromatic (C-N): 152.0- Aromatic (ortho to -CHO): 132.0- Aromatic (ortho to -N): 110.5- N-(CH₂CH₃)₂: 44.5- N-(CH₂CH₃)₂: 12.6 |
The key distinguishing features for this compound in the ¹H NMR spectrum are the unique signals for the N-propyl group: a triplet around 3.3 ppm for the methylene group attached to the nitrogen, a multiplet around 1.7 ppm for the central methylene group, and a triplet around 0.9 ppm for the terminal methyl group. The N-methyl group will appear as a singlet around 3.0 ppm. In the ¹³C NMR spectrum, the three distinct signals for the propyl group carbons and the one for the N-methyl carbon will confirm its structure.
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for small organic molecules.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] For liquid samples, use approximately 10-20 µL.
-
The choice of solvent should be based on the sample's solubility and the desired chemical shift window, ensuring that residual solvent peaks do not overlap with signals from the analyte.
-
Filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]
-
Ensure the sample height in the NMR tube is between 4 and 5 cm to be within the active volume of the NMR probe.[4]
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The following parameters are suggested for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans for samples with good concentration. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Temperature: Ambient probe temperature (e.g., 298 K).
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 220-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024 scans, or more, depending on the sample concentration, as ¹³C has a low natural abundance.
-
Temperature: Ambient probe temperature (e.g., 298 K).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Conclusion
The structural validation of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. By comparing the experimental NMR data with predicted values and the spectra of closely related analogues, researchers can unequivocally confirm the presence of the methyl and propyl groups attached to the amino nitrogen, as well as the overall substitution pattern on the benzaldehyde core. The provided experimental protocol offers a standardized approach to obtain high-quality NMR data, ensuring reliable and reproducible results for structural elucidation in a research and development setting.
References
A Comparative Guide to 4-[Methyl(propyl)amino]benzaldehyde and Its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 4-[Methyl(propyl)amino]benzaldehyde and its structurally related analogs: 4-(Dimethylamino)benzaldehyde, 4-(Diethylamino)benzaldehyde, and 4-[Ethyl(methyl)amino]benzaldehyde. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the physicochemical properties, spectroscopic data, and biological activities of these compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected analogs. These properties are crucial for understanding the compounds' behavior in various experimental settings.
| Property | This compound | 4-(Dimethylamino)benzaldehyde | 4-(Diethylamino)benzaldehyde | 4-[Ethyl(methyl)amino]benzaldehyde |
| Molecular Formula | C₁₁H₁₅NO | C₉H₁₁NO[1][2] | C₁₁H₁₅NO[3] | C₁₀H₁₃NO[4][5] |
| Molecular Weight | 177.24 g/mol | 149.19 g/mol [1][2] | 177.24 g/mol [3] | 163.22 g/mol [5] |
| Appearance | - | White to yellowish crystalline solid[2] | Dark brown to green coarse crystals or liquid[6] | Dark powder[4] |
| Melting Point | - | 72-75 °C[7] | 37-41 °C[8] | - |
| Boiling Point | - | - | 174 °C @ 7 mmHg[8] | - |
| Solubility | - | Slightly soluble in water[7] | Insoluble in water; soluble in DMSO and ethanol[6] | - |
| Purity | - | ≥98%[7] | ≥99%[8] | ≥95% (NMR)[4] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of these compounds. Below is a comparison of the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ) and Multiplicity |
| 4-(Dimethylamino)benzaldehyde | 9.73 (s, 1H, CHO), 7.73 (d, J=7.7 Hz, 2H, Ar-H), 6.69 (d, J=7.5 Hz, 2H, Ar-H), 3.08 (s, 6H, N(CH₃)₂)[9] |
| 4-(Diethylamino)benzaldehyde | 9.71 (s, 1H, CHO), 7.72 (q, 2H, Ar-H), 6.69 (d, J=8.8 Hz, 2H, Ar-H), 3.46 (q, 4H, N(CH₂CH₃)₂), 1.24 (t, 6H, N(CH₂CH₃)₂)[10] |
| 4-[Ethyl(methyl)amino]benzaldehyde | Data not readily available in searched literature. |
| This compound | Data not readily available in searched literature. |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) |
| 4-(Dimethylamino)benzaldehyde | 190.4, 154.4, 132.1, 125.3, 111.1, 40.2[9] |
| 4-(Diethylamino)benzaldehyde | Data not readily available in searched literature. |
| 4-[Ethyl(methyl)amino]benzaldehyde | Data not readily available in searched literature. |
| This compound | Data not readily available in searched literature. |
IR Spectroscopy Data
Infrared spectroscopy of 4-(dialkylamino)benzaldehydes typically shows characteristic absorption bands. For 4-(Dimethylamino)benzaldehyde, key peaks are observed around 1665 cm⁻¹ (C=O stretching of the aldehyde), 2800-2900 cm⁻¹ (C-H stretching of the alkyl groups), and 1500-1600 cm⁻¹ (C=C stretching of the aromatic ring). Specific peak data for the other analogs were not detailed in the provided search results.
Biological Activities
Substituted benzaldehydes have been investigated for a range of biological activities. This section compares the reported cytotoxic and antimicrobial effects of the selected analogs.
| Biological Activity | 4-(Dimethylamino)benzaldehyde | 4-(Diethylamino)benzaldehyde | 4-[Ethyl(methyl)amino]benzaldehyde | This compound |
| Cytotoxicity | Can induce liver cancer and is considered a carcinogen[11]. | Shows increased cytotoxicity against prostate cancer cell lines compared to the parent compound, with IC₅₀ values ranging from 10-200 μM[1][2][12]. | Data not readily available. | Data not readily available. |
| Antimicrobial Activity | Schiff bases derived from this compound have shown antibacterial and antifungal activities[13]. | Analogs have been developed as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer[1][2][12]. | Data not readily available. | Data not readily available. |
Experimental Protocols
General Synthesis of 4-(Dialkylamino)benzaldehydes
A common method for the synthesis of 4-(dialkylamino)benzaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as a dialkylaniline.
Reaction: N,N-Dialkylaniline + Vilsmeier reagent (POCl₃/DMF) → 4-(Dialkylamino)benzaldehyde
Procedure:
-
A solution of N,N-dialkylaniline in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath.
-
The Vilsmeier reagent, prepared by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF), is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.
-
The reaction is then quenched by pouring it into a cold aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure 4-(dialkylamino)benzaldehyde.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthetic Pathway```dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Structural Relationship of Analogs
Caption: Structural relationship of the compared analogs to the core 4-aminobenzaldehyde structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bio.vu.nl [bio.vu.nl]
- 5. Synthesis routes of 4-(Diphenylamino)benzaldehyde [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 4-Diethylaminobenzaldehyde(120-21-8) 1H NMR [m.chemicalbook.com]
- 11. TargetMol [targetmol.com]
- 12. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Dimethylaminobenzaldehyde | CAS:100-10-7 | High Purity | Manufacturer BioCrick [biocrick.com]
The Influence of Substituents on the Properties of Aminobenzaldehydes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its function is paramount. In the realm of medicinal chemistry, substituted aminobenzaldehydes serve as versatile scaffolds for the development of novel therapeutic agents. The nature and position of substituent groups on the aminobenzaldehyde core profoundly influence its physicochemical characteristics and biological activities. This guide provides a comparative analysis of these structure-property relationships, supported by experimental data, to aid in the rational design of new chemical entities.
Physicochemical Properties: A Tale of Substituent Effects
The electronic and steric properties of substituents directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, as well as its target engagement. Key physicochemical properties of substituted aminobenzaldehydes, such as melting point, solubility, and spectroscopic characteristics, are modulated by these substituent effects.
Electron-donating groups (EDGs) like methoxy (-OCH3) and amino (-NH2) groups tend to increase the electron density on the aromatic ring, which can influence the molecule's polarity and hydrogen bonding capacity. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups decrease the electron density, affecting properties like acidity and reactivity. The position of the substituent (ortho, meta, or para) relative to the amino and aldehyde groups also plays a critical role in determining the overall electronic and steric environment of the molecule.
Comparative Physicochemical Data
| Compound | Substituent | Position | Melting Point (°C) | Absorption Max (λmax, nm) | Reference |
| 2-Aminobenzaldehyde | -NH2 | ortho | 39-41 | 255, 345 | Generic |
| 4-Aminobenzaldehyde | -NH2 | para | 70-73 | 288 | Generic |
| 2-Nitrobenzaldehyde | -NO2 | ortho | 42-44 | 252 | Generic |
| 4-Nitrobenzaldehyde | -NO2 | para | 103-106 | 265 | Generic |
| 4-Dimethylaminobenzaldehyde | -N(CH3)2 | para | 73-75 | 342 | Generic |
Biological Activities: From Antimicrobial to Anti-inflammatory Agents
Substituted aminobenzaldehydes and their derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The specific activity and potency are often dictated by the nature and position of the substituents.
Antimicrobial Activity
The antimicrobial potential of aminobenzaldehyde derivatives is often attributed to their ability to interfere with microbial growth and proliferation. For instance, the formation of Schiff bases from substituted aminobenzaldehydes has been a successful strategy in developing potent antimicrobial agents. The imine (-C=N-) linkage in the Schiff base is crucial for its biological activity.
Experimental Protocol: Synthesis of a Schiff Base Derivative
A common method for the synthesis of Schiff bases involves the condensation reaction between a substituted aminobenzaldehyde and a primary amine.
-
Dissolution: Dissolve equimolar amounts of the substituted aminobenzaldehyde and the primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, typically a weak acid like glacial acetic acid, to the mixture.
-
Reflux: Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Anti-inflammatory Activity
Certain substituted aminobenzaldehydes have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[1] The presence of specific substituents can enhance the binding affinity of these molecules to their biological targets, thereby increasing their anti-inflammatory potency.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)
-
Cell Culture: Culture RAW264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (substituted aminobenzaldehydes) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of IL-1β and TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-treated control.
Caption: Inhibition of the NF-κB signaling pathway by substituted aminobenzaldehydes.
Antioxidant Activity
The antioxidant capacity of substituted aminobenzaldehydes is influenced by the ability of the substituents to donate hydrogen atoms or electrons to neutralize free radicals. Phenolic hydroxyl groups, in particular, are known to contribute significantly to antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compounds to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
Structure-Activity Relationship (SAR) Summary
A clear relationship exists between the chemical structure of substituted aminobenzaldehydes and their biological effects. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to model these relationships and predict the activity of novel compounds.[2]
Workflow for SAR Analysis
References
Benchmarking the performance of 4-[Methyl(propyl)amino]benzaldehyde in specific reactions
This guide provides a comparative performance analysis of 4-[Methyl(propyl)amino]benzaldehyde and its analogs in the Knoevenagel condensation reaction. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data compiled from various studies. The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, is used here as the benchmark for assessing reactivity.
Introduction to Reactivity
The reactivity of a substituted benzaldehyde in the Knoevenagel condensation is significantly influenced by the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack and thus accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, which can lead to slower reaction rates or require more stringent conditions to achieve high yields.
The 4-[Methyl(propyl)amino] group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This effect is expected to reduce the aldehyde's reactivity compared to unsubstituted or electron-deficient benzaldehydes. This guide benchmarks its performance against a spectrum of alternatives to illustrate this principle.
Comparative Performance Data
The following table summarizes the performance of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile, a common active methylene compound. Data has been collated from multiple studies to provide a broad comparison. As direct experimental data for this compound was not available in the cited literature, 4-(Dimethylamino)benzaldehyde is used as a close and electronically similar proxy.
| Aldehyde | Substituent Type | Catalyst/Solvent System | Time (min) | Yield (%) | Reference |
| 4-(Dimethylamino)benzaldehyde | Strong EDG | Catalyst-free / Water | 30 | 90% | [1] |
| 4-Methoxybenzaldehyde | EDG | Water / Glycerol | - | 84% | [2] |
| 4-Hydroxybenzaldehyde | EDG | NiCu@MWCNT / H₂O/MeOH | 12 | 95% | [3] |
| Benzaldehyde (unsubstituted) | Neutral | Water / Glycerol | - | 99% | [2] |
| 4-Chlorobenzaldehyde | Weak EWG | Water / Glycerol | - | 79% | [2] |
| 4-Nitrobenzaldehyde | Strong EWG | Catalyst-free / Water (50 °C) | 15 | >99% | [1] |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Reaction conditions are generally at room temperature unless otherwise specified.
Analysis of Results
The data clearly demonstrates the trend predicted by electronic effects. Benzaldehydes with strong electron-withdrawing groups, such as 4-nitrobenzaldehyde, exhibit the highest reactivity, often reaching near-quantitative yields in very short reaction times.[1] Unsubstituted benzaldehyde also shows high reactivity.[2] In contrast, aldehydes equipped with electron-donating groups, such as the 4-(dimethylamino) and 4-methoxy analogs, generally require specific conditions or catalysts to achieve high yields, although green chemistry protocols in water have shown excellent results.[1][2] The high yield (90%) for 4-(dimethylamino)benzaldehyde in water under catalyst-free conditions suggests that while electronically disfavored, the reaction can be highly efficient under the right conditions.[1]
Experimental Protocols
The following are representative experimental methodologies for the Knoevenagel condensation, extracted from the cited literature.
Protocol 1: Catalyst-Free Knoevenagel Condensation in Water (for 4-(Dimethylamino)benzaldehyde)
-
Reactants: A mixture of 4-(dimethylamino)benzaldehyde (1 mmol) and malononitrile (1.1 mmol) is used.
-
Solvent: Water is used as the reaction medium.
-
Procedure: The reactants are stirred in water at room temperature.
-
Reaction Time: 30 minutes.
-
Work-up: The resulting solid product is isolated by filtration, washed with water, and dried. This method yielded 90% of the desired product.[1]
Protocol 2: Knoevenagel Condensation in Water:Glycerol (for Benzaldehyde)
-
Reactants: Benzaldehyde (1 mmol) and malononitrile (1 equiv.) are combined.
-
Solvent: A 1:1 mixture of water and glycerol is used.
-
Procedure: The reaction mixture is stirred at room temperature.
-
Reaction Time: 24 hours.
-
Work-up: The product is isolated, likely through filtration or extraction, to yield 99% of 2-benzylidenemalononitrile.[2]
Protocol 3: Catalyst-Free Knoevenagel Condensation in Water (for 4-Nitrobenzaldehyde)
-
Reactants: A mixture of 4-nitrobenzaldehyde (1 mmol) and malononitrile (1.1 mmol).
-
Solvent: Water.
-
Procedure: The reactants are stirred in water at a slightly elevated temperature of 50 °C.
-
Reaction Time: 15 minutes.
-
Work-up: The product is isolated via filtration to yield over 99% of the condensed product.[1]
Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow for the Knoevenagel condensation.
Diagram 2: Influence of Substituents on Reactivity
Caption: Electronic effects on benzaldehyde reactivity.
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-[Methyl(propyl)amino]benzaldehyde and Alternative Reagents in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of 4-[Methyl(propyl)amino]benzaldehyde and its performance against alternative reagents. Due to a lack of extensive direct studies on this compound, this comparison leverages data from its close structural analog, 4-(Dimethylamino)benzaldehyde (DMAB), the active component in the widely used Ehrlich's reagent. The insights into the cross-reactivity of DMAB are expected to be highly indicative of the performance of this compound.
Introduction to this compound and its Analogs
This compound belongs to a class of aromatic aldehydes that are utilized in various detection assays, most notably for compounds containing an indole moiety. Its structural similarity to 4-(Dimethylamino)benzaldehyde (DMAB) suggests a shared reactivity profile. DMAB is the key component of Ehrlich's reagent, which is extensively used for the qualitative and quantitative analysis of indoles and other specific compounds in clinical and research settings.
The primary reaction mechanism involves the electrophilic substitution of the aldehyde with an electron-rich carbon atom, typically at the C2 position of an indole ring, to produce a colored resonance-stabilized carbenium ion. This reaction forms the basis for various colorimetric tests.
Comparative Performance and Cross-Reactivity
The performance of this compound is benchmarked against established reagents used for similar analytical purposes. The following tables summarize the known cross-reactivity and performance characteristics of Ehrlich's reagent (as a proxy for this compound) and its alternatives.
Table 1: Cross-Reactivity of Ehrlich's Reagent (DMAB)
| Reactant Class | Specific Examples | Observed Reactivity | Potential for Cross-Reactivity |
| Indoles | Tryptophan, Tryptamine, Psilocybin | Strong positive (purple/blue color) | High (Primary target) |
| Pyrroles | Porphobilinogen | Strong positive | High |
| Urobilinogen | Positive (red color) | High (Used in clinical tests) | |
| Sulfonamides | May produce a color change | Moderate | |
| p-Aminosalicylic acid | May produce a color change | Moderate | |
| Aromatic Amines | Can form Schiff bases | Moderate to High |
Table 2: Comparison of Reagents for Indole Detection
| Reagent | Active Component | Sensitivity | Specificity | Common Applications | Notes |
| Ehrlich's Reagent | 4-(Dimethylamino)benzaldehyde (DMAB) | High | Moderate | Indole test in microbiology, Urobilinogen test, Detection of psychedelic compounds | Can cross-react with various compounds. |
| Kovac's Reagent | 4-(Dimethylamino)benzaldehyde (DMAB) in amyl alcohol | Moderate | Moderate | Indole test in microbiology | Less sensitive than Ehrlich's reagent for some applications. |
| p-Dimethylaminocinnamaldehyde (DMCA) | p-Dimethylaminocinnamaldehyde | Very High | High | Detection of indoles and indole derivatives | Generally considered more sensitive and specific for indoles than DMAB-based reagents.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ehrlich's Test for Indole Production
Objective: To detect the production of indole by microorganisms.
Materials:
-
Ehrlich's Reagent: 1 g of 4-(Dimethylamino)benzaldehyde dissolved in 95 ml of 95% ethanol, followed by the addition of 20 ml of concentrated hydrochloric acid.
-
Kovac's Reagent: 5 g of 4-(Dimethylamino)benzaldehyde dissolved in 75 ml of amyl alcohol, followed by the addition of 25 ml of concentrated hydrochloric acid.
-
Culture of microorganism in tryptophan broth.
-
Xylene (for extraction).
Procedure:
-
Inoculate a tube of tryptophan broth with the test microorganism.
-
Incubate at the optimal temperature for 24-48 hours.
-
Add 0.5 ml of xylene to the broth culture and shake vigorously to extract any indole.
-
Allow the layers to separate.
-
Gently add 0.5 ml of Ehrlich's reagent down the side of the tube.
-
Observe for the development of a red or pink ring at the interface of the broth and the xylene layer, which indicates a positive result.
Urobilinogen Test
Objective: To detect the presence of urobilinogen in a urine sample.
Materials:
-
Ehrlich's Reagent.
-
Fresh urine sample.
Procedure:
-
To 5 ml of fresh urine, add 2-3 drops of Ehrlich's reagent.
-
Mix and observe for a color change.
-
The development of a cherry-red color indicates the presence of urobilinogen. The intensity of the color is proportional to the concentration of urobilinogen.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathway and an experimental workflow.
Caption: Reaction mechanism of Ehrlich's reagent with an indole.
Caption: General experimental workflow for a colorimetric assay.
Conclusion
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-[Methyl(propyl)amino]benzaldehyde
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar benzaldehyde derivatives, the following precautions are essential:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.
-
Contingency Planning: Have a spill kit and eye wash station readily accessible.
Hazard Profile of Structurally Similar Compounds
To ensure safe handling, it is prudent to assume that 4-[Methyl(propyl)amino]benzaldehyde shares hazards with similar substituted benzaldehydes. The following table summarizes the key hazards identified in the SDSs of analogous compounds.
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if ingested. |
| Skin Irritation | Causes skin irritation. Wash skin thoroughly after handling. Take off contaminated clothing and wash before reuse. |
| Eye Irritation | Causes serious eye irritation. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
- Segregate organic solvent wastes from aqueous wastes.[1]
2. Containerization:
- Use a designated, leak-proof, and chemically compatible waste container. The original container is often a suitable choice if it is in good condition.[1]
- Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Keep the container securely closed except when adding waste.[1]
3. Waste Accumulation and Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- The storage area should have secondary containment to capture any potential leaks.
- Store incompatible wastes separately to prevent accidental reactions. For instance, keep this organic compound away from strong oxidizing agents.
4. Arranging for Disposal:
- Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.
- Provide them with an accurate description of the waste material.
- Follow their specific instructions for pickup and documentation.
5. Empty Container Disposal:
- A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.
- The rinsate from cleaning the container must be collected and disposed of as hazardous waste.[1][2]
- Once properly decontaminated, deface the original label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Operational Guide for 4-[Methyl(propyl)amino]benzaldehyde
This guide provides critical safety and logistical information for the handling and disposal of 4-[Methyl(propyl)amino]benzaldehyde, tailored for research scientists and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Summary: this compound is an aromatic aldehyde. Based on data from structurally similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to avoid inhalation of vapors or dust and to prevent contact with skin and eyes.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face | Safety glasses with side-shields or safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn if there is a splash hazard.[1][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[2][3] | Prevents skin contact, which can cause irritation.[1][2] Proper removal technique is essential to avoid cross-contamination.[1] |
| Body | A fully buttoned laboratory coat or a chemical-resistant suit.[1][3] | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2] | Minimizes the risk of inhaling vapors or aerosols, which can cause respiratory tract irritation.[1][2] |
| Footwear | Closed-toe shoes that cover the entire foot.[3] | Protects against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection:
-
Disposal of Unused Product:
-
Contaminated Packaging:
-
Dispose of contaminated containers as unused product.[1]
-
Do not reuse empty containers.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
